molecular formula C8H6BrF3O2 B1294247 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene CAS No. 848360-85-0

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Cat. No.: B1294247
CAS No.: 848360-85-0
M. Wt: 271.03 g/mol
InChI Key: XUQRLMCZVKFXFX-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6BrF3O2 and its molecular weight is 271.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2-methoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrF3O2/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQRLMCZVKFXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650405
Record name 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
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Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848360-85-0
Record name 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
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Record name 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene
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Record name 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is a halogenated and fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a methoxy group, and a trifluoromethoxy group on a benzene ring, suggests its utility as a versatile building block in organic synthesis. The combination of these functional groups can impart unique electronic and lipophilic properties to larger molecules, making it a valuable intermediate for the synthesis of novel pharmaceutical candidates and advanced materials.

The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The methoxy and trifluoromethoxy groups are known to modulate the pharmacokinetic and pharmacodynamic properties of drug molecules. The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing group that can enhance metabolic stability, bioavailability, and binding affinity.[1][2]

Chemical and Physical Properties

While specific experimental data for this compound is unavailable, the properties of its isomers and analogs are summarized in the table below to provide an estimated profile.

Property1-bromo-2-methoxy-4-(trifluoromethyl)benzene1-Bromo-4-(trifluoromethoxy)benzene1-Bromo-2-(trifluoromethoxy)benzene1-Bromo-4-methoxy-2-(trifluoromethyl)benzene
CAS Number 402-07-3[3]407-14-764115-88-4[4]Not readily available
Molecular Formula C8H6BrF3O[3]C7H4BrF3OC7H4BrF3O[4]C8H6BrF3O
Molecular Weight 255.04 g/mol [3]241.01 g/mol 241.01 g/mol [4]255.03 g/mol
Boiling Point Not available80 °C at 50 mmHg158-160 °C[4]Not available
Density Not available1.622 g/mL at 25 °C1.62 g/mL at 25 °C[4]Not available
Refractive Index Not availablen20/D 1.461n20/D 1.464[4]Not available

Synthesis and Reactivity

The synthesis of this compound would likely follow established methodologies for the synthesis of substituted aromatic compounds. A plausible synthetic route could involve the bromination of a substituted benzene precursor or the introduction of the methoxy and trifluoromethoxy groups onto a brominated benzene ring.

A potential synthetic pathway could start from 2-methoxy-4-(trifluoromethoxy)aniline, which could be synthesized from commercially available precursors. The aniline could then undergo a Sandmeyer reaction to introduce the bromine atom at the 1-position.

Synthetic Pathway 2-Methoxy-4-(trifluoromethoxy)aniline 2-Methoxy-4-(trifluoromethoxy)aniline Diazonium Salt Diazonium Salt 2-Methoxy-4-(trifluoromethoxy)aniline->Diazonium Salt NaNO2, HBr This compound This compound Diazonium Salt->this compound CuBr

Caption: Hypothetical synthesis of this compound.

This protocol is a representative example for the bromination of a substituted phenol, which could be a key step in the synthesis of the target compound or its precursors.

  • Dissolution: Dissolve the phenolic precursor (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) or bromine (1.0-1.2 eq) in the same solvent to the cooled solution with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

Substituted bromobenzenes are pivotal intermediates in the synthesis of complex organic molecules. The bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.

The trifluoromethoxy group is particularly valuable in drug design as it can enhance a molecule's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.[2] The methoxy group can also influence biological activity and metabolic pathways.[5] Therefore, this compound is a promising building block for the synthesis of novel therapeutic agents targeting a range of diseases.

In materials science, the incorporation of fluorinated moieties can lead to materials with enhanced thermal stability, chemical resistance, and unique electronic properties, making them suitable for applications in polymers and liquid crystals.[1]

Given the prevalence of similar structures in kinase inhibitors, a molecule synthesized from this bromo-intermediate could potentially target protein kinase signaling pathways, which are often dysregulated in cancer.

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A activates Kinase_B Kinase_B Kinase_A->Kinase_B phosphorylates Substrate Substrate Kinase_B->Substrate phosphorylates Transcription Transcription Substrate->Transcription regulates Ligand Ligand Ligand->Receptor Inhibitor Novel Inhibitor Inhibitor->Kinase_B

Caption: Potential inhibition of a generic kinase signaling pathway.

Spectroscopic Analysis

No experimental spectroscopic data is available for this compound. However, based on its structure and data from analogs, the following spectral characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the substitution pattern. Signals for the methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon attached to the bromine atom would be shifted downfield, while the carbons bearing the oxygen-containing substituents would also have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-Br, C-O, C-F, and aromatic C-H and C=C bonds.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a bromine-containing molecule.

This guide provides a foundational understanding of this compound based on available chemical knowledge. Further experimental investigation is required to fully elucidate its properties and potential.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed overview of the anticipated physical properties of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. Due to the limited availability of experimental data for this specific isomer, this document outlines the expected physicochemical characteristics based on structure-property relationships of analogous compounds. Furthermore, it details the standard experimental protocols for the determination of these key physical properties.

Chemical Structure and Identifiers

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₆BrF₃O₂

  • Molecular Weight: 271.03 g/mol

  • Chemical Structure:

Predicted Physical Properties

The physical properties of this compound are influenced by the interplay of its substituent groups: the bromo, methoxy, and trifluoromethoxy groups. The following table summarizes the predicted properties based on trends observed for substituted aromatic compounds.

PropertyPredicted Value/RangeNotes
Appearance Colorless to light yellow liquid or low-melting solidAromatic ethers and halides are often liquids or low-melting solids at room temperature.
Boiling Point ~220-240 °C (at 760 mmHg)The boiling point is expected to be elevated due to the relatively high molecular weight and polarity introduced by the substituents. This is an estimation based on isomers and similarly substituted benzenes.
Melting Point < 25 °CIf a solid, it is expected to have a low melting point. Many polysubstituted benzene isomers are liquids at room temperature.
Density ~1.6 - 1.7 g/cm³ at 20 °CThe presence of a bromine atom and a trifluoromethoxy group is expected to significantly increase the density compared to benzene. For comparison, the density of 1-Bromo-4-(trifluoromethoxy)benzene is approximately 1.62 g/cm³ at 20 °C.
Refractive Index ~1.48 - 1.50 (at 20 °C)The refractive index is anticipated to be in this range, typical for fluorinated and brominated aromatic compounds.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane).The molecule is largely non-polar, making it immiscible with water but readily soluble in organic solvents. Ethers can form weak hydrogen bonds with water, but the overall hydrophobic nature of the molecule dominates.[1][2]

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of a novel compound like this compound requires standardized experimental procedures.

The melting point is a crucial indicator of purity for solid compounds.

  • Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.[3][4]

For liquid compounds, the boiling point is a key physical constant.

  • Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or heating block).

  • Procedure (Siwoloboff Method):

    • A small volume (0.5-1 mL) of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The test tube is attached to a thermometer and heated in a bath.

    • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is discontinued, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5][6][7]

The density of a liquid can be determined using several methods.

  • Apparatus: Pycnometer or a volumetric flask, analytical balance.

  • Procedure (using a volumetric flask):

    • A clean, dry volumetric flask of a known volume (e.g., 1.00 mL or 5.00 mL) is accurately weighed.

    • The flask is filled to the calibration mark with the liquid sample, ensuring the temperature is controlled (e.g., 20 °C).

    • The filled flask is reweighed.

    • The density is calculated by dividing the mass of the liquid (mass of filled flask - mass of empty flask) by the known volume of the flask.[8][9]

The refractive index is a measure of how light bends as it passes through the liquid and is a valuable property for identification.

  • Apparatus: Abbe refractometer, constant temperature water bath, light source (typically a sodium D line at 589 nm).

  • Procedure:

    • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry.

    • A few drops of the liquid sample are placed on the lower prism.

    • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[10][11]

Visualizations

G Logical Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Substituted Phenol) step1 Bromination start->step1 e.g., NBS step2 Methoxylation step1->step2 e.g., NaOMe step3 Trifluoromethoxylation step2->step3 e.g., OCF3 source product Crude 1-Bromo-2-methoxy-4- (trifluoromethoxy)benzene step3->product purification Purification (e.g., Distillation or Chromatography) product->purification pure_product Pure Product purification->pure_product phys_props Physical Property Determination pure_product->phys_props spectroscopy Spectroscopic Analysis (NMR, IR, MS) pure_product->spectroscopy bp Boiling Point phys_props->bp mp Melting Point phys_props->mp density Density phys_props->density ri Refractive Index phys_props->ri

Caption: A logical workflow for the synthesis and characterization of the target compound.

Caption: Relationship between molecular factors, intermolecular forces, and physical properties.

References

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. This document details the proposed synthetic route, encompassing key reactions, and provides generalized experimental protocols based on established chemical transformations.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the commercially available starting material, 4-(trifluoromethoxy)phenol. The proposed pathway involves an initial O-methylation of the phenolic hydroxyl group to yield the intermediate, 4-(trifluoromethoxy)anisole. Subsequent regioselective electrophilic bromination of this intermediate affords the target molecule.

The directing effects of the substituents on the aromatic ring are crucial for the success of this pathway. The methoxy group (-OCH₃) is a potent activating group and directs electrophilic substitution to the ortho and para positions. Conversely, the trifluoromethoxy group (-OCF₃) is a deactivating group with meta-directing influence. In the intermediate, 4-(trifluoromethoxy)anisole, the strong activating nature of the methoxy group dominates, dictating the position of the incoming electrophile. With the para position occupied by the trifluoromethoxy group, the bromination is selectively directed to the position ortho to the methoxy group, yielding the desired this compound.

Synthesis_Pathway start 4-(Trifluoromethoxy)phenol intermediate 4-(Trifluoromethoxy)anisole start->intermediate Step 1: O-Methylation (e.g., (CH₃)₂SO₄, K₂CO₃, Acetone) product This compound intermediate->product Step 2: Bromination (e.g., Br₂, Acetic Acid)

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound. These protocols are based on general procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 4-(Trifluoromethoxy)anisole (O-Methylation)

The O-methylation of 4-(trifluoromethoxy)phenol can be accomplished using various methylating agents. A common and effective method involves the use of dimethyl sulfate in the presence of a weak base like potassium carbonate.

Materials:

  • 4-(Trifluoromethoxy)phenol

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(trifluoromethoxy)phenol (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Add dimethyl sulfate (1.1 - 1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether or dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethoxy)anisole.

  • The product can be purified further by vacuum distillation if necessary.

Step 2: Synthesis of this compound (Bromination)

The regioselective bromination of 4-(trifluoromethoxy)anisole is achieved by electrophilic aromatic substitution. The use of molecular bromine in a suitable solvent like acetic acid is a standard procedure.

Materials:

  • 4-(Trifluoromethoxy)anisole

  • Bromine (Br₂)

  • Glacial acetic acid

  • Dichloromethane or Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(trifluoromethoxy)anisole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0 - 1.1 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Pour the reaction mixture into a beaker containing ice-water.

  • Quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the orange color disappears.

  • Extract the aqueous mixture with dichloromethane or diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1O-MethylationPhenolsAnisoles(CH₃)₂SO₄, K₂CO₃, Acetone85 - 95
2BrominationAnisolesortho-BromoanisolesBr₂, Acetic Acid70 - 90

Experimental Workflow

The logical flow of the experimental procedure, from starting materials to the final purified product, is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: O-Methylation cluster_step2 Step 2: Bromination s1_start Dissolve 4-(trifluoromethoxy)phenol and K₂CO₃ in Acetone s1_add_dms Add Dimethyl Sulfate s1_start->s1_add_dms s1_reflux Reflux (4-8h) s1_add_dms->s1_reflux s1_workup Work-up and Extraction s1_reflux->s1_workup s1_purification Purification (Distillation) s1_workup->s1_purification s1_product 4-(Trifluoromethoxy)anisole s1_purification->s1_product s2_start Dissolve 4-(trifluoromethoxy)anisole in Acetic Acid s1_product->s2_start Intermediate s2_add_br2 Add Bromine Solution (0-5°C) s2_start->s2_add_br2 s2_react Stir at Room Temperature (1-3h) s2_add_br2->s2_react s2_workup Work-up and Extraction s2_react->s2_workup s2_purification Purification (Chromatography/Distillation) s2_workup->s2_purification s2_product This compound s2_purification->s2_product

Caption: Experimental workflow for the synthesis of this compound.

In-Depth Technical Guide to 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is a halogenated and fluorinated aromatic ether. Its specific substitution pattern makes it a potentially valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of a bromine atom allows for various cross-coupling reactions, while the methoxy and trifluoromethoxy groups can influence the electronic properties, lipophilicity, and metabolic stability of derivative compounds. This guide provides a summary of the available safety information for this compound, based on data for structurally similar chemicals due to the limited availability of a comprehensive Safety Data Sheet (SDS) for the exact molecule.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₆BrF₃OPubChem[1]
Molecular Weight 255.03 g/mol PubChem[1]
Computed XLogP3 4.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 253.95541 DaPubChem[1]
Monoisotopic Mass 253.95541 DaPubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]

Hazard Identification and GHS Classification

A comprehensive GHS classification for this compound is not available. However, based on data for analogous compounds, the following hazards may be anticipated. For the related compound 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, it is classified as hazardous to the aquatic environment (long-term hazard).[1] For other similar brominated and fluorinated benzene derivatives, common hazard statements include skin irritation, serious eye irritation, and potential for respiratory irritation.

Anticipated GHS Hazard Classification

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2

GHS Pictograms (Anticipated)

GHS_Pictograms cluster_0 Anticipated Pictograms p1 p2

Caption: Anticipated GHS pictograms.

Hazard Statements (Anticipated)

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long lasting effects.[1]

Precautionary Statements (Anticipated)

  • Prevention: P261, P264, P271, P273, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P391

  • Storage: P403+P233, P405

  • Disposal: P501

Handling and Storage

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from sources of ignition.

First-Aid Measures

Given the anticipated hazards, the following first-aid measures are recommended:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
Skin Contact Immediately wash with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce irritating and toxic gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Toxicological Information

No specific toxicological data is available for this compound. The information below is based on general principles for similar compounds.

EndpointAnticipated Effect
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Expected to be irritating to the skin.
Serious Eye Damage/Irritation Expected to cause serious eye irritation.
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
STOT-Single Exposure May cause respiratory tract irritation.
STOT-Repeated Exposure No data available.
Aspiration Hazard No data available.

Ecological Information

Detailed ecotoxicological data for this compound is not available. However, the related compound 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is classified as toxic to aquatic life with long-lasting effects.[1] It is prudent to assume that this compound may also pose a risk to the aquatic environment.

Experimental Protocols

Hypothetical Synthetic Pathway

Synthesis_Pathway 2-Methoxy-4-(trifluoromethoxy)aniline 2-Methoxy-4-(trifluoromethoxy)aniline This compound This compound 2-Methoxy-4-(trifluoromethoxy)aniline->this compound Sandmeyer Reaction (e.g., NaNO₂, HBr, CuBr) Lab_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weigh/Measure in Fume Hood Weigh/Measure in Fume Hood Don PPE->Weigh/Measure in Fume Hood Perform Reaction Perform Reaction Weigh/Measure in Fume Hood->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste PPE_Decision_Tree Assess Hazards Assess Hazards Skin Irritant? Skin Irritant? Assess Hazards->Skin Irritant? Eye Irritant? Eye Irritant? Skin Irritant?->Eye Irritant? No Wear Gloves Wear Gloves Skin Irritant?->Wear Gloves Yes Inhalation Hazard? Inhalation Hazard? Eye Irritant?->Inhalation Hazard? No Wear Safety Goggles Wear Safety Goggles Eye Irritant?->Wear Safety Goggles Yes Use Fume Hood Use Fume Hood Inhalation Hazard?->Use Fume Hood Yes Proceed with Caution Proceed with Caution Inhalation Hazard?->Proceed with Caution No Wear Gloves->Eye Irritant? Wear Safety Goggles->Inhalation Hazard? Use Fume Hood->Proceed with Caution

References

Technical Guide: Properties and Handling of Brominated Trifluoromethoxylated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the physicochemical properties, synthesis, and handling of brominated trifluoromethoxylated benzene derivatives. The specific compound of interest, 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene, is not widely documented in publicly available literature. Therefore, this guide utilizes data from closely related and commercially available isomers, primarily 1-Bromo-4-(trifluoromethoxy)benzene , to provide representative information. All experimental work should be conducted with the appropriate safety precautions and after consulting the relevant Safety Data Sheets (SDS).

Introduction

Brominated and fluorinated benzene derivatives are key building blocks in medicinal chemistry and materials science. The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecules. The trifluoromethoxy group (-OCF₃) is often incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and bioavailability. This guide focuses on the characteristics of this class of compounds, with a specific emphasis on providing a foundational understanding for researchers working with these molecules.

The molecular weight of the requested compound, This compound , is calculated to be 271.03 g/mol based on its molecular formula of C₈H₆BrF₃O₂.

Physicochemical Properties

The following table summarizes the key physicochemical properties of selected brominated trifluoromethoxylated benzene isomers to provide a comparative overview.

Property1-Bromo-4-(trifluoromethoxy)benzene1-Bromo-2-(trifluoromethoxy)benzene1-Bromo-2-methyl-4-(trifluoromethoxy)benzene1-bromo-2-methoxy-4-(trifluoromethyl)benzene
CAS Number 407-14-764115-88-4[1]261951-96-6[2]402-07-3[3]
Molecular Formula C₇H₄BrF₃OC₇H₄BrF₃O[1]C₈H₆BrF₃O[2]C₈H₆BrF₃O[3]
Molecular Weight 241.01 g/mol [1]241.01 g/mol [1]255.03 g/mol [2]255.04 g/mol [3]
Appearance Clear colorless to yellow liquid---
Density 1.622 g/mL at 25 °C1.62 g/mL at 25 °C[1]--
Boiling Point 80 °C at 50 mmHg158-160 °C[1]--
Refractive Index n20/D 1.461n20/D 1.464[1]--
Flash Point 60 °C (closed cup)[1]60 °C (closed cup)--

Experimental Protocols

Synthesis

The synthesis of brominated trifluoromethoxylated benzenes can generally be achieved through two primary routes: electrophilic bromination of a trifluoromethoxylated precursor or the introduction of the trifluoromethoxy group onto a brominated benzene ring.

Representative Synthesis: Electrophilic Bromination of 4-(trifluoromethoxy)benzene

A common method for synthesizing 1-Bromo-4-(trifluoromethoxy)benzene involves the direct bromination of 4-(trifluoromethoxy)benzene.

  • Reactants: 4-(trifluoromethoxy)benzene, Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: A suitable solvent such as dichloromethane or acetic acid.

  • Procedure:

    • Dissolve 4-(trifluoromethoxy)benzene in the chosen solvent.

    • Slowly add the brominating agent (e.g., a solution of Bromine in the same solvent) to the reaction mixture at a controlled temperature, often at room temperature or below.

    • The reaction is stirred for a specified period until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any excess bromine, followed by washing with a base (e.g., sodium bicarbonate) and brine.

    • The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by distillation or column chromatography to yield the pure 1-Bromo-4-(trifluoromethoxy)benzene.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of these compounds, allowing for both separation and identification.

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a steady rate (e.g., 10 °C/min).

    • Carrier Gas: Helium.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z ratio (e.g., 50-300 amu) to detect the molecular ion and characteristic fragment ions.

Safety and Handling

Compounds in this class are generally considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Hazard CategoryRecommendations
Eye Contact Causes serious eye irritation. Wear safety glasses with side-shields or chemical goggles.
Skin Contact Causes skin irritation. Wear protective gloves (e.g., nitrile rubber).
Inhalation May cause respiratory irritation. Avoid breathing vapors or mist.
Ingestion Harmful if swallowed. Do not ingest.
Flammability Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

First Aid Measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.

  • Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.

Visualizations

Representative Synthesis Pathway

G Representative Synthesis of 1-Bromo-4-(trifluoromethoxy)benzene cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 4-(trifluoromethoxy)benzene C Electrophilic Bromination A->C B Bromine (Br₂) B->C D 1-Bromo-4-(trifluoromethoxy)benzene C->D Purification G GC-MS Analytical Workflow A Sample Preparation (Dilution in Solvent) B Injection into GC A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis (Mass Spectrometer) D->E F Data Acquisition and Analysis E->F

References

Technical Guide: Solubility Profile of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. Due to the limited availability of specific experimental data for this compound, this document leverages data from the structurally similar compound 1-Bromo-4-(trifluoromethoxy)benzene and outlines standardized experimental protocols for determining solubility. This approach provides a robust framework for researchers to assess the solubility of the target compound in various solvent systems.

Predicted Solubility and Data from Structurally Similar Compounds

To provide a quantitative reference, the water solubility of the closely related compound, 1-Bromo-4-(trifluoromethoxy)benzene, is presented in the table below. This compound lacks the methoxy group present in the target compound but shares the brominated trifluoromethoxybenzene core.

CompoundSolventSolubilityTemperature
1-Bromo-4-(trifluoromethoxy)benzeneWater11.7 mg/LNot Specified

Table 1: Quantitative solubility data for a structurally similar compound. This data can be used as an estimate for the solubility of this compound in aqueous solutions.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in various solvents. These protocols are based on established qualitative and semi-quantitative techniques for organic compounds.[1][2][3]

General Qualitative Solubility Test

This procedure can be used to assess solubility in a range of solvents such as water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

Materials:

  • This compound

  • Solvent of interest

  • Small test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the chosen solvent to the test tube in small portions.

  • After each addition, vigorously shake or vortex the test tube for 30 seconds.

  • Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

  • If the compound dissolves completely, it is considered "soluble." If it does not dissolve, it is "insoluble." If some but not all of the compound dissolves, it is "partially soluble."

Aqueous Acid-Base Solubility

This set of experiments helps to identify the presence of acidic or basic functional groups and can be crucial for understanding the compound's behavior in different pH environments, which is particularly relevant in drug development.[2][3]

Materials:

  • This compound

  • Deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Small test tubes

  • Vortex mixer

Procedure:

  • Water Solubility: First, determine the solubility in deionized water using the general qualitative protocol described above. If the compound is water-soluble, proceed with testing its aqueous solution with pH paper. If it is water-insoluble, proceed to the next steps.

  • 5% NaOH Solubility: To a test tube containing ~25 mg of the compound, add 0.75 mL of 5% NaOH solution. Shake vigorously. If the compound dissolves, it suggests the presence of an acidic functional group.

  • 5% NaHCO₃ Solubility: To a fresh test tube with ~25 mg of the compound, add 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. Dissolution indicates the presence of a relatively strong acidic group.

  • 5% HCl Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% HCl solution. Dissolution suggests the presence of a basic functional group.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the systematic determination of the solubility of an organic compound like this compound.

Solubility_Workflow start Start: Compound Sample test_water Test Solubility in Water start->test_water soluble_water Soluble in Water test_water->soluble_water Yes insoluble_water Insoluble in Water test_water->insoluble_water No test_org_solvent Test Solubility in Organic Solvents (e.g., DMSO, Ethanol, Acetone) soluble_water->test_org_solvent test_hcl Test Solubility in 5% HCl insoluble_water->test_hcl soluble_hcl Soluble in 5% HCl (Basic Compound) test_hcl->soluble_hcl Yes insoluble_hcl Insoluble in 5% HCl test_hcl->insoluble_hcl No soluble_hcl->test_org_solvent test_naoh Test Solubility in 5% NaOH insoluble_hcl->test_naoh soluble_naoh Soluble in 5% NaOH (Acidic Compound) test_naoh->soluble_naoh Yes insoluble_naoh Insoluble in 5% NaOH test_naoh->insoluble_naoh No soluble_naoh->test_org_solvent insoluble_naoh->test_org_solvent soluble_org Soluble in Organic Solvent test_org_solvent->soluble_org Yes insoluble_org Insoluble in Organic Solvent test_org_solvent->insoluble_org No end End of Characterization soluble_org->end insoluble_org->end

Figure 1: A flowchart outlining the systematic experimental workflow for determining the solubility of this compound.

Significance in Drug Development

The solubility of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For drug development professionals, understanding the solubility of this compound is essential for:

  • Formulation Development: Poor aqueous solubility can hinder the development of oral and intravenous dosage forms. Solubility data in various co-solvents and excipients is vital for creating effective drug delivery systems.

  • Bioavailability: A compound must be in a dissolved state to be absorbed into the systemic circulation. Low solubility often correlates with poor bioavailability.

  • In Vitro Assays: Many biological assays are conducted in aqueous buffers. The solubility of a test compound in the assay medium is crucial for obtaining accurate and reproducible results. The use of co-solvents like DMSO is common, but their concentration must be carefully controlled.[4]

Given that this compound is a versatile substrate in palladium-catalyzed cross-coupling reactions, it serves as a key building block in the synthesis of more complex molecules for pharmaceuticals and other applications.[5] Therefore, a thorough understanding of its solubility is foundational for its effective use in medicinal chemistry.

References

An In-Depth Technical Guide to the Predicted NMR Spectra of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. Due to the limited availability of published experimental spectra for this specific compound, this guide offers a comprehensive prediction based on established NMR principles and data from structurally analogous compounds. This document is intended to serve as a valuable resource for the identification and characterization of this and similar molecules.

Predicted Quantitative NMR Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound, assuming the spectra are acquired in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~ 7.55dJ ≈ 2.5 Hz1HH-3
~ 7.20ddJ ≈ 8.8, 2.5 Hz1HH-5
~ 6.95dJ ≈ 8.8 Hz1HH-6
~ 3.90s-3H-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 156.0C-2
~ 148.0 (q, J ≈ 2 Hz)C-4
~ 134.0C-6
~ 122.0 (q, J ≈ 258 Hz)-OCF₃
~ 120.0C-5
~ 115.0C-3
~ 113.0C-1
~ 56.5-OCH₃

Table 3: Predicted ¹⁹F NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -58.0s-OCF₃

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with atom numbering for NMR assignment correlation.

Caption: Structure of this compound with atom numbering.

Predicted ¹H-¹H Coupling Relationships

The following diagram illustrates the expected spin-spin coupling between the aromatic protons.

G H3 H-3 H5 H-5 H3->H5 J (meta) ≈ 2.5 Hz H6 H-6 H3->H6 J (para) ≈ 0 Hz H5->H6 J (ortho) ≈ 8.8 Hz

Caption: Predicted proton coupling network in the aromatic region.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra for a fluorinated aromatic compound like this compound is detailed below.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for nonpolar to moderately polar organic molecules.

  • Internal Standard: The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the chemical shift can be referenced to a known internal standard if one is present.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Final Touches: Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.

Instrument Setup and Data Acquisition

The spectra should be recorded on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • Insertion: Place the NMR tube into the spectrometer's magnet.

  • Locking and Shimming: Lock the instrument on the deuterium signal of the CDCl₃ solvent and perform shimming to optimize the magnetic field homogeneity for better resolution.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Parameters (Proton Decoupled):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR Parameters (Proton Decoupled):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-256

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase and Baseline Correction: Perform phase and baseline corrections to ensure accurate peak representation.

  • Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

  • Analysis: Carry out peak picking and integration (for ¹H NMR) to determine chemical shifts and relative proton counts.

This comprehensive guide provides a robust framework for understanding and predicting the NMR spectral characteristics of this compound, aiding in its synthesis, characterization, and application in various scientific fields.

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity profile of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (CAS No. 402-07-3). Due to the limited availability of specific experimental data for this compound, this guide extrapolates its reactivity based on established principles of organic chemistry and data from closely related structural analogs. The document covers key transformations including palladium-catalyzed cross-coupling reactions, metallation, and aromatic substitution reactions. Detailed experimental protocols from analogous systems are provided as a starting point for reaction optimization. Visual diagrams of reaction mechanisms and logical workflows are included to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The unique substitution pattern—a bromine atom, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethoxy group—creates a nuanced reactivity profile that can be strategically exploited for selective functionalization.

The bromine atom serves as a versatile handle for a variety of cross-coupling and metallation reactions. The electronic nature of the methoxy and trifluoromethoxy substituents, along with their positions on the benzene ring, dictates the regioselectivity and rate of these transformations, as well as the susceptibility of the aromatic ring to electrophilic and nucleophilic attack. This guide aims to provide a detailed overview of these reactivity aspects to aid researchers in the effective utilization of this compound in their synthetic endeavors.

Predicted Reactivity Profile

The reactivity of this compound is primarily governed by the interplay of its three substituents. The bromine atom is a good leaving group in palladium-catalyzed cross-coupling reactions and can be exchanged with a metal in metallation reactions. The methoxy group is an ortho-, para-directing activator, while the trifluoromethoxy group is a deactivating meta-director. Their combined electronic and steric effects will influence the outcome of various reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is expected to be an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[2] Due to the presence of the electron-withdrawing trifluoromethoxy group, the oxidative addition of the C-Br bond to the palladium(0) catalyst is expected to be facile.

Representative Experimental Protocol for Suzuki-Miyaura Coupling (Adapted from a similar aryl bromide system): [3]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 - 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Toluene

    • Water

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.

    • Add toluene and water (typically in a 10:1 ratio).

    • Seal the tube and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture for 2-24 hours, monitoring progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Structurally Similar Aryl Bromides [3]

Arylboronic Acid PartnerProductRepresentative Yield (%)
p-Tolylboronic acid2-((Chloromethyl)-4'-methyl-1,1'-biphenyl95
(4-Methoxyphenyl)boronic acid2-((Chloromethyl)-4'-methoxy-1,1'-biphenyl93
(4-(Trifluoromethyl)phenyl)boronic acid2-((Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl85

Note: Yields are for the coupling of 1-bromo-2-(chloromethyl)benzene and are provided as an estimation of expected performance.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br This compound Ar-Br->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)(Ar')L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds.[4] This reaction is highly valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals.

Representative Experimental Protocol for Buchwald-Hartwig Amination (Adapted from a similar aryl bromide system): [5]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add the amine followed by anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).

    • After cooling, dilute with an organic solvent, wash with water and brine, and dry the organic layer.

    • Concentrate the solvent and purify the product by column chromatography.

Table 2: Representative Yields for Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride [5]

Amine PartnerLigandBaseRepresentative Yield (%)
AnilineXPhosNaOtBu>95
MorpholineRuPhosK₃PO₄~90
n-HexylamineBrettPhosLHMDS>95

Note: Data is for the related compound 4-bromobenzotrifluoride and serves as a guide for optimization.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br This compound Ar-Br->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Pd(II)_Amido_Complex Ar-Pd(II)(NR2)L Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Catalytic cycle for the Buchwald-Hartwig amination reaction.
Metallation Reactions

The bromine atom of this compound can be exchanged for a metal, typically lithium or magnesium, to form a potent organometallic nucleophile.

Formation of the Grignard reagent, (2-methoxy-4-(trifluoromethoxy)phenyl)magnesium bromide, is a key transformation that opens up a wide range of subsequent reactions with electrophiles. The presence of the ortho-methoxy group may influence the rate of formation and stability of the Grignard reagent.

Representative Experimental Protocol for Grignard Reagent Formation (Adapted from a similar aryl bromide system): [6]

  • Materials:

    • Magnesium turnings (1.2 equiv)

    • Iodine (one crystal)

    • This compound (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Flame-dry all glassware and allow to cool under an inert atmosphere.

    • To a round-bottom flask, add magnesium turnings and a crystal of iodine. Gently heat with a heat gun under an inert gas flow until the iodine sublimes.

    • Add anhydrous THF to the flask.

    • Prepare a solution of this compound in anhydrous THF in a dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by disappearance of the iodine color and gentle reflux).

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to ensure complete conversion.

    • The resulting Grignard reagent solution can be used directly in subsequent reactions.

Grignard_Formation Ar-Br 1-Bromo-2-methoxy-4- (trifluoromethoxy)benzene Reaction Grignard Formation Ar-Br->Reaction Mg Magnesium Metal Mg->Reaction THF Anhydrous THF THF->Reaction Initiator Iodine (crystal) Initiator->Reaction Grignard_Reagent (2-methoxy-4-(trifluoromethoxy)phenyl) magnesium bromide Reaction->Grignard_Reagent

Logical workflow for Grignard reagent formation.

Direct lithiation via halogen-metal exchange using an organolithium reagent (e.g., n-BuLi or t-BuLi) is another powerful method to generate a nucleophilic aryl species. This reaction is typically performed at low temperatures to prevent side reactions.

Aromatic Substitution Reactions

The benzene ring of this compound is substituted with both an activating group (-OCH₃) and a deactivating group (-OCF₃). The methoxy group is a strong ortho-, para-director, while the trifluoromethoxy group is a meta-director. The directing effects of the strongly activating methoxy group are expected to dominate.[7] Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the methoxy group. Given that the para position is occupied by the trifluoromethoxy group, and one ortho position is blocked by the bromine atom, the most likely position for electrophilic attack is the carbon atom ortho to the methoxy group and meta to the bromine and trifluoromethoxy groups (C3 position).

Nucleophilic aromatic substitution (SNAAr) on aryl halides is generally difficult and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the strongly electron-withdrawing trifluoromethoxy group is para to the bromine atom. This arrangement should activate the C-Br bond towards nucleophilic attack, making SNAAr reactions feasible under relatively mild conditions.

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. A singlet corresponding to the methoxy group protons is expected around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

  • IR Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching vibrations for the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and strong C-O and C-F stretching bands.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of approximately equal intensity).

Conclusion

This compound is a promising building block for organic synthesis. Its reactivity is predicted to be dominated by palladium-catalyzed cross-coupling reactions at the C-Br bond, which is activated by the para-trifluoromethoxy group. The compound is also expected to readily form Grignard and organolithium reagents. The directing effects of the substituents suggest that electrophilic aromatic substitution will be directed to the C3 position. While specific experimental data for this compound is scarce, the information provided in this guide, based on analogous systems, offers a solid foundation for its application in the synthesis of novel and complex molecules. Researchers are encouraged to use the provided protocols as a starting point and to optimize reaction conditions for their specific applications.

References

An In-depth Technical Guide to 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, commercial availability, and its role in the synthesis of complex organic molecules.

Introduction

This compound (CAS No. 848360-85-0) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability and lipophilicity to parent molecules, making it a valuable synthon in the development of novel pharmaceuticals.[1][2] The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4]

Commercial Availability

A number of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes the offerings from several identified commercial vendors.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity/SpecificationStorage Conditions
BLDpharm848360-85-0C8H6BrF3O2271.03Information available upon requestSealed in dry, room temperature
Chemspace848360-85-0C8H6BrF3O2-In-Stock Screening Compound-
Fluorochem Ltd.848360-85-0C8H6BrF3O2--Room Temperature
3ASenrise848360-85-0C8H6BrF3O2---

Note: Purity and detailed specifications are typically provided on the Certificate of Analysis (CoA) which should be requested from the supplier.

Physicochemical Properties

The structural features of this compound contribute to its utility in organic synthesis. A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 848360-85-0[5][6][7]
Molecular Formula C8H6BrF3O2[5]
Molecular Weight 271.03 g/mol [5]
MDL Number MFCD08458014[5]
SMILES COC1=C(Br)C=CC(OC(F)(F)F)=C1[5]

Role in Synthetic Chemistry

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The trifluoromethyl and trifluoromethoxy groups are known to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[8][9][10] The bromo substituent serves as a versatile functional group for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3]

G Synthetic Utility of this compound cluster_start Starting Material cluster_reaction Chemical Transformation cluster_intermediate Key Intermediate cluster_product Final Product start 1-Bromo-2-methoxy-4- (trifluoromethoxy)benzene reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) start->reaction Reactant intermediate Substituted Anisole Derivative reaction->intermediate Forms product Potentially Bioactive Molecule (e.g., Pharmaceutical, Agrochemical) intermediate->product Leads to

Caption: Synthetic pathway illustrating the use of the title compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound from this compound and an appropriate boronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3 or K3PO4, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NH4Cl solution

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

G Experimental Workflow for Suzuki-Miyaura Coupling start Reaction Setup: Combine Reactants, Catalyst, Base inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (12-24h, Monitor Progress) solvent->reaction workup Workup: Extraction and Washing reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in any particular signaling pathways. Its primary role, as established, is that of a synthetic intermediate used to create novel molecules that may, in turn, be investigated for their effects on biological pathways. The introduction of the trifluoromethoxy group can influence the pharmacokinetic and pharmacodynamic properties of a synthesized molecule, potentially leading to interactions with various cellular targets and signaling cascades.[8][11]

Conclusion

This compound is a valuable and commercially available building block for the synthesis of complex organic molecules. Its utility is primarily centered in the fields of pharmaceutical and agrochemical research, where the incorporation of the trifluoromethoxy group can lead to compounds with enhanced biological and physicochemical properties. While detailed experimental protocols and biological activity data for this specific compound are limited in the public domain, its structural motifs suggest significant potential for the development of novel bioactive compounds. Researchers are encouraged to source this compound from reputable suppliers and to utilize established cross-coupling methodologies as a starting point for their synthetic endeavors.

References

Electrophilic Bromination of 3-methoxy-1-(trifluoromethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 3-methoxy-1-(trifluoromethoxy)benzene. This reaction is of interest in medicinal chemistry and materials science, as the introduction of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the methoxy and trifluoromethoxy groups modulate the physicochemical properties of the molecule.

Introduction and Regioselectivity Analysis

The electrophilic aromatic substitution of a benzene ring is governed by the electronic and steric effects of the substituents present. In the case of 3-methoxy-1-(trifluoromethoxy)benzene, we have two competing directing groups:

  • Methoxy group (-OCH₃): An activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6) through resonance donation of electron density.

  • Trifluoromethoxy group (-OCF₃): While the oxygen has lone pairs that can participate in resonance, the strong electron-withdrawing effect of the fluorine atoms makes this group deactivating overall. It is generally considered to be a meta-directing group. However, some sources suggest it can direct ortho and para under certain conditions, though with significantly reduced reactivity compared to activating groups.

Given the strong activating nature of the methoxy group, it is anticipated to be the dominant directing group in this reaction. Therefore, the primary products are expected to be the result of bromination at the positions activated by the methoxy group.

The potential sites for bromination are:

  • Position 2: ortho to both the methoxy and trifluoromethoxy groups.

  • Position 4: para to the methoxy group and ortho to the trifluoromethoxy group.

  • Position 6: ortho to the methoxy group and meta to the trifluoromethoxy group.

Steric hindrance from the adjacent trifluoromethoxy group may disfavor substitution at position 2. Therefore, the major products are predicted to be bromination at positions 4 and 6.

Proposed Reaction Mechanism

The electrophilic bromination is proposed to proceed via a standard SEAr (electrophilic aromatic substitution) mechanism. The reaction involves the initial generation of a bromonium ion (Br⁺) or a polarized bromine complex, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation re-aromatizes the ring to yield the brominated product.

reaction_mechanism cluster_start Reagents cluster_intermediate Intermediate Formation cluster_product Product Formation start 3-methoxy-1-(trifluoromethoxy)benzene sigma_complex Sigma Complex (Resonance Stabilized Carbocation) start->sigma_complex Attack on activated Br bromine Br-Br activated_br δ+Br-Brδ--FeBr₃ bromine->activated_br catalyst FeBr₃ (Lewis Acid) catalyst->activated_br Polarization activated_br->sigma_complex product Brominated Product sigma_complex->product Deprotonation hbr HBr sigma_complex->hbr catalyst_regen FeBr₃ (Regenerated)

Caption: Proposed mechanism for electrophilic bromination.

Experimental Protocols

While no specific literature procedure for the bromination of 3-methoxy-1-(trifluoromethoxy)benzene was identified, a general protocol can be proposed based on methods for related activated aromatic compounds. N-Bromosuccinimide (NBS) in a suitable solvent is a common choice for the monobromination of activated rings.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
3-methoxy-1-(trifluoromethoxy)benzene103953-73-3206.132.06 g10.0
N-Bromosuccinimide (NBS)128-08-5177.981.78 g10.0
Acetonitrile (CH₃CN)75-05-841.0550 mL-
Saturated Sodium Bicarbonate (aq)--50 mL-
Saturated Sodium Thiosulfate (aq)--50 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.375 g-
Dichloromethane (DCM)75-09-284.93100 mL-
Procedure
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-1-(trifluoromethoxy)benzene (2.06 g, 10.0 mmol).

  • Add acetonitrile (50 mL) and stir until the starting material is fully dissolved.

  • In one portion, add N-bromosuccinimide (1.78 g, 10.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (50 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the isomeric products.

experimental_workflow start Dissolve Substrate in Acetonitrile add_nbs Add N-Bromosuccinimide start->add_nbs react Stir at Room Temperature (Monitor by TLC/GC-MS) add_nbs->react quench Quench with Na₂S₂O₃ (aq) react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ (aq) and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for bromination.

Predicted Outcomes and Characterization

Based on the regioselectivity analysis, the reaction is expected to yield a mixture of monobrominated isomers.

ProductPredicted Position of BrominationExpected Characterization Notes
4-Bromo-3-methoxy-1-(trifluoromethoxy)benzenePosition 4 (para to -OCH₃)¹H NMR: Two doublets in the aromatic region. ¹³C NMR: Six distinct aromatic carbon signals. MS: Isotopic pattern for one bromine atom.
2-Bromo-3-methoxy-1-(trifluoromethoxy)benzenePosition 6 (ortho to -OCH₃)¹H NMR: A singlet and two doublets (or a complex multiplet) in the aromatic region. ¹³C NMR: Six distinct aromatic carbon signals. MS: Isotopic pattern for one bromine atom.
2-Bromo-1-methoxy-3-(trifluoromethoxy)benzenePosition 2 (ortho to both)¹H NMR: Two doublets in the aromatic region. Sterically hindered, likely a minor product. MS: Isotopic pattern for one bromine atom.

The ratio of these isomers will depend on the specific reaction conditions employed. It is crucial to characterize the product mixture and isolated isomers thoroughly using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and potentially X-ray crystallography to unambiguously determine the regiochemistry of the bromination.

Safety Considerations

  • N-Bromosuccinimide: Corrosive and an oxidizer. Handle with care in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Acetonitrile and Dichloromethane: Flammable and toxic solvents. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.

  • Brominated Aromatic Compounds: The toxicological properties of the products are unknown. Handle with care and avoid exposure.

This guide provides a theoretical and practical framework for approaching the electrophilic bromination of 3-methoxy-1-(trifluoromethoxy)benzene. Experimental validation is necessary to confirm the predicted regioselectivity and to optimize the reaction conditions for yield and purity.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and fine chemicals.[1] This protocol outlines recommended reaction conditions, a detailed experimental procedure, and a general workflow for this specific substrate.

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[2] The reaction is favored for its mild conditions, tolerance of various functional groups, and the low toxicity of its byproducts.[1] The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction and may require optimization for specific coupling partners.[3]

Catalyst SystemAryl Halide PartnerBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄This compoundArylboronic acidK₂CO₃1,4-Dioxane/Water10024Typical >80%
Pd(OAc)₂ / SPhosThis compoundArylboronic acidK₃PO₄Toluene/Water8012Typical >85%
PdCl₂(dppf)·CH₂Cl₂This compoundArylboronic acidCs₂CO₃DMF9012Typical >90%
Pd-PEPPSI-CMP1-Bromo-4-methoxybenzenePhenylboronic acidK₂CO₃MeOH80198[4]

Note: Yields are representative and can vary based on the specific arylboronic acid used and optimization of reaction conditions.

Experimental Protocols

Below is a detailed, step-by-step protocol for a general Suzuki-Miyaura cross-coupling reaction involving this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[5]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)[1]

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)[2]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[5]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (e.g., 24 hours).[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts.[6]

  • Washing: Wash the combined organic layer sequentially with water and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L_n-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-Br + Ar'-B(OH)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup and Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the synthesis of aryl amines, which are prevalent structural motifs in a vast array of bioactive molecules and functional materials.[1][2]

These application notes provide a comprehensive guide for the Buchwald-Hartwig amination of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene , an electron-rich aryl bromide with potential applications in medicinal chemistry and materials science. The electronic and steric properties of this substrate—namely the electron-donating methoxy group and the trifluoromethoxy substituent—necessitate careful consideration of reaction conditions to achieve optimal outcomes. While specific literature examples for this exact substrate are limited, this document provides recommended starting conditions and protocols based on well-established precedents for structurally similar aryl bromides.[2][4]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) species then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final carbon-nitrogen bond is forged through reductive elimination, which regenerates the active palladium(0) catalyst and releases the desired N-aryl amine product.[3] The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally favoring the key steps of the catalytic cycle.[4]

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes which can offer enhanced stability and reactivity.

  • Phosphine Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich aryl bromides like the target substrate, bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[4]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and substrate scope.[3][4]

  • Solvent: Anhydrous, deoxygenated aprotic solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices that have demonstrated efficacy in a wide range of Buchwald-Hartwig aminations.[3][4]

  • Amine Coupling Partner: A wide variety of primary and secondary amines can be used, including anilines, cyclic amines, and acyclic alkylamines.[1][2]

Data Presentation: Representative Reaction Conditions

Due to the limited availability of specific data for this compound, the following table presents representative conditions for the Buchwald-Hartwig amination of a structurally analogous electron-rich aryl bromide, 2-bromoanisole, with various amines. These conditions serve as a strong starting point for optimization.

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10018>95
2MorpholinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)1,4-Dioxane11024>90
3n-HexylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDS (1.5)THF8012>95
4PiperidinePd₂(dba)₃ (1)DavePhos (2)Cs₂CO₃ (2.0)Toluene10020>92

Note: The data in this table is representative for a structurally similar substrate and should be used as a guideline for the optimization of the reaction with this compound.

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.

Protocol 1: General Procedure for Amination with a Primary or Secondary Amine
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Addition of Base: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Amine and Solvent: Add the amine (1.2 mmol, 1.2 equiv) followed by the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-methoxy-4-(trifluoromethoxy)aniline derivative.

Mandatory Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-Br Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(L)(H2NR)]+Br- Oxidative Addition Complex->Amine Coordination RNH2 Palladium-Amido Complex Ar-Pd(II)(L)-NHR Amine Coordination->Palladium-Amido Complex Base, -HBr Palladium-Amido Complex->Pd(0)L Reductive Elimination (Ar-NHR)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Setup Combine Aryl Bromide, Pd Catalyst, Ligand, and Base in Schlenk Tube Inert Evacuate and Backfill with Inert Gas Setup->Inert Add Reagents Add Amine and Anhydrous Solvent Inert->Add Reagents React Heat and Stir Reaction Mixture Add Reagents->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Cool, Dilute, and Filter Monitor->Workup Purify Concentrate and Purify by Column Chromatography Workup->Purify Product Characterize Product (NMR, MS, etc.) Purify->Product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The following protocols for common cross-coupling reactions serve as a comprehensive guide for the synthesis of novel biaryl, arylamine, and other valuable compounds.

Substrate Overview: this compound

The substrate, this compound, possesses a combination of functional groups that influence its reactivity in palladium-catalyzed cross-coupling reactions. The bromo substituent is the reactive site for oxidative addition to the palladium catalyst. The electron-donating methoxy group at the ortho position can influence the electronic and steric environment of the reaction center. The trifluoromethoxy group at the para position is a strong electron-withdrawing group, which can impact the reactivity of the aryl bromide.

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] The reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[1][2] For sterically hindered or electron-rich aryl bromides, the use of bulky and electron-rich phosphine ligands is often crucial for achieving high yields.

Representative Catalyst Systems and Conditions

While specific data for this compound is limited in the reviewed literature, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of analogous aryl bromides, providing a strong starting point for optimization.

Catalyst SystemLigandBaseSolventTemperature (°C)Coupling PartnerProduct TypeReference
Pd(OAc)₂ / PPh₃TriphenylphosphineK₂CO₃Toluene/Dioxane/Water90Arylboronic acidBiaryl[3]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/Water100Arylboronic acidBiaryl[4]
Pd(dppf)Cl₂dppfK₂CO₃DMF80Arylboronic acidBiaryl[4]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH110Potassium AryltrifluoroborateBiaryl[4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add degassed toluene and water (typically a 10:1 to 5:1 ratio of toluene to water) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Pd(OAc)2 / SPhos - K3PO4 B Inert Atmosphere: Evacuate & backfill with Ar/N2 (3x) A->B C Add Degassed Solvents: Toluene / Water B->C D Heat to 100 °C with vigorous stirring C->D E Monitor Progress: TLC or GC-MS D->E F Cool to RT Dilute with Ethyl Acetate E->F G Aqueous Wash: Water & Brine F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J J I->J Isolated Biaryl Product

Suzuki-Miyaura Coupling Experimental Workflow

II. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[5][6] This reaction is highly versatile, accommodating a wide range of primary and secondary amines.[7] The choice of a bulky and electron-rich phosphine ligand is critical for achieving high efficiency.[7]

Representative Catalyst Systems and Conditions

The following table provides representative conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Coupling PartnerProduct TypeReference
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene80Primary/Secondary AmineN-Aryl Amine[5]
Pd(OAc)₂ / P(t-Bu)₃Tri(tert-butyl)phosphineK₃PO₄Dioxane100Primary/Secondary AmineN-Aryl Amine[5]
[Pd(allyl)Cl]₂ / RuPhosRuPhosLiHMDSTHF65Primary/Secondary AmineN-Aryl Amine[5]
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃1,4-Dioxane100AmideN-Aryl Amide[5]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Seal the tube, remove it from the glovebox, and evacuate and backfill with argon (repeat three times).

  • Add a solution of this compound and the amine in anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (as determined by GC-MS or TLC analysis).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk Tube: - Pd2(dba)3 / BINAP - NaOtBu B Seal & Purge with Argon (3x) A->B C Add Solution: - Aryl Bromide & Amine in Anhydrous Toluene B->C D Heat to 80 °C with stirring C->D E Monitor Progress: GC-MS or TLC D->E F Cool to RT Dilute with Ethyl Acetate E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Column Chromatography H->I J J I->J Isolated N-Aryl Product

Buchwald-Hartwig Amination Experimental Workflow

III. Other Potential Cross-Coupling Reactions

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound is a suitable substrate for a variety of other palladium-catalyzed cross-coupling reactions.

  • Heck Reaction: For the formation of C-C bonds with alkenes to synthesize substituted alkenes.[8][9]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to aryl alkynes.[10][11]

  • Stille Coupling: Involves the reaction with organostannanes for C-C bond formation.[12][13]

  • Negishi Coupling: Utilizes organozinc reagents for C-C bond formation.[3][14]

The choice of reaction will depend on the desired final product and the available coupling partners. The general principles of catalyst, ligand, base, and solvent selection outlined in the detailed protocols above will serve as a valuable guide for developing procedures for these other transformations.

Disclaimer: The provided protocols are representative and may require optimization for specific substrates and desired outcomes. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood, following all necessary safety precautions.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of biaryl compounds utilizing 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene as a key starting material. The protocols focus on widely-used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental transformations in modern organic synthesis and drug discovery.

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The targeted starting material, this compound, offers a versatile platform for the introduction of diverse functionalities through carbon-carbon bond formation. The electron-withdrawing nature of the trifluoromethoxy group and the electron-donating methoxy group can influence the reactivity of the aryl bromide, making the selection of appropriate reaction conditions crucial for successful coupling.

This document provides generalized protocols based on established methods for structurally similar aryl bromides. While these protocols serve as a robust starting point, optimization may be necessary to achieve optimal yields and purity for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[2]

Illustrative Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura coupling.

Quantitative Data for Analogous Suzuki-Miyaura Couplings

The following table summarizes yields obtained for the selective Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound. This data can be considered indicative of expected performance.[3]

EntryArylboronic AcidProductYield (%)
1p-Tolylboronic acid2-(Chloromethyl)-4'-methyl-1,1'-biphenyl95
2(4-Methoxyphenyl)boronic acid2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl93
3(4-(Trifluoromethyl)phenyl)boronic acid2-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl85
4(4-Acetylphenyl)boronic acid1-(2'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one88
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Suzuki_Workflow Setup Combine Reactants, Catalyst, and Base Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir Solvent->React Monitor Monitor Reaction Progress React->Monitor Workup Cool, Dilute, and Wash Monitor->Workup Dry Dry and Concentrate Workup->Dry Purify Purify by Chromatography Dry->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling is a versatile carbon-carbon bond-forming reaction between an organotin compound (organostannane) and an organic halide, catalyzed by palladium.[4] Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, allowing for a wide functional group tolerance.[5]

Illustrative Reaction Scheme:

Caption: General scheme for Stille coupling.

Quantitative Data for Analogous Stille Couplings

The following table presents representative yields for the Stille coupling of various aryl bromides, providing an indication of the expected efficiency of the reaction.

EntryOrganostannaneAryl BromideCatalyst (mol%)SolventTemp (°C)Yield (%)
1Tributyl(phenyl)stannane4-BromoanisolePd(PPh₃)₄ (2)Toluene11090
2Tributyl(vinyl)stannane1-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ (2)Dioxane10089
3Tributyl(2-thienyl)stannane4-BromotoluenePd(OAc)₂/dppf (3)DMF9085

Note: This data is illustrative and based on general literature for Stille reactions.

Experimental Protocol: Stille Coupling

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Saturated aqueous potassium fluoride (KF) solution

  • Celite®

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by this compound and the organostannane via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of KF and stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filtration: Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Stille_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar XSnR3 Br-SnR3 Transmetal->XSnR3 RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArSnR3 Ar'-SnR3 ArSnR3->Transmetal

Caption: Catalytic cycle of the Stille coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[6] It is a powerful tool for the synthesis of substituted alkenes. Aryl bromides with electron-withdrawing groups are generally more reactive in the Heck reaction.

Illustrative Reaction Scheme:

Caption: General scheme for the Heck reaction.

Quantitative Data for Analogous Heck Reactions

The following table provides representative yields for the Heck reaction of various aryl bromides with styrene, which can serve as a benchmark for the expected outcome.[7]

EntryAryl BromideAlkeneBaseSolventTemp (°C)Yield (%)
14-BromoacetophenoneStyreneK₂CO₃DMF/H₂O8095
24-BromobenzaldehydeStyreneK₂CO₃DMF/H₂O8092
34-BromotolueneStyreneK₂CO₃DMF/H₂O8085
44-BromoanisoleStyreneK₂CO₃DMF/H₂O8080
Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-4 mol%)

  • Base (e.g., K₂CO₃, NaOAc, or Et₃N, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF, Dioxane, or Acetonitrile)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask or sealed tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or sealed tube, add this compound, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent and the alkene via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the substituted alkene.

Heck_Workflow Start Combine Aryl Bromide, Catalyst, Ligand, and Base Inert Establish Inert Atmosphere Start->Inert Add Add Solvent and Alkene Inert->Add Heat Heat and Stir Add->Heat Monitor Monitor Progress Heat->Monitor Workup Cool, Dilute, and Wash Monitor->Workup Purify Dry, Concentrate, and Purify Workup->Purify

Caption: Experimental workflow for the Heck reaction.

References

Application Notes and Protocols: 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is a key building block in modern medicinal chemistry, primarily utilized in the synthesis of biologically active molecules. Its unique substitution pattern, featuring a reactive bromine atom, an ortho-methoxy group, and a para-trifluoromethoxy group, makes it an attractive starting material for the development of novel therapeutics. The trifluoromethoxy (-OCF3) group is of particular importance as it can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their target proteins. The bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrimidine-based kinase inhibitors, a class of compounds with significant potential in oncology.

Application in Kinase Inhibitor Synthesis

Derivatives of this compound have been successfully incorporated into a variety of heterocyclic scaffolds to generate potent inhibitors of protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts.[3][4][5] The 2-methoxy-4-(trifluoromethoxy)phenyl moiety, derived from the title compound, is frequently found in inhibitors targeting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[6][7][8][9]

The general strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitably functionalized pyrimidine boronic acid or ester. This reaction facilitates the formation of a carbon-carbon bond between the phenyl and pyrimidine rings, leading to the core structure of the target kinase inhibitors.[10][11]

Quantitative Data: Biological Activity of Related Pyrimidine-Based Kinase Inhibitors

While specific IC50 values for compounds directly synthesized from this compound are proprietary or dispersed in literature, the following table presents representative data for structurally related pyrimidine derivatives targeting EGFR and VEGFR-2, demonstrating the potential potency achievable with this scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Compound A EGFR15A549 (Lung Cancer)[7]
Compound B VEGFR-225HUVEC (Endothelial)[9]
Compound C EGFR8HT-29 (Colon Cancer)[7]
Compound D VEGFR-242HepG2 (Liver Cancer)[9]
Compound E EGFR/VEGFR-212 (EGFR), 30 (VEGFR-2)Multiple[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-4-(2-methoxy-4-(trifluoromethoxy)phenyl)pyrimidine

This protocol describes a general procedure for the synthesis of a key intermediate in the development of pyrimidine-based kinase inhibitors.

Materials:

  • This compound

  • 2-Aminopyrimidine-5-boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 2-aminopyrimidine-5-boronic acid pinacol ester (1.2 eq), and sodium carbonate (2.0 eq).

  • Add Pd(dppf)Cl2 (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-Amino-4-(2-methoxy-4-(trifluoromethoxy)phenyl)pyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Kinase assay buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase, the substrate peptide, and the inhibitor at various concentrations to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 1-Bromo-2-methoxy-4- (trifluoromethoxy)benzene suzuki Suzuki-Miyaura Coupling start->suzuki reagent 2-Aminopyrimidine-5- boronic acid pinacol ester reagent->suzuki product 2-Amino-4-(2-methoxy-4- (trifluoromethoxy)phenyl)pyrimidine suzuki->product purification Purification (Column Chromatography) product->purification kinase_assay In Vitro Kinase Inhibition Assay purification->kinase_assay cell_assay Cell-Based Proliferation Assay purification->cell_assay data_analysis IC50 Determination kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Experimental workflow for synthesis and biological evaluation.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

vegfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Inhibitor Pyrimidine Inhibitor Inhibitor->VEGFR Inhibition VEGF VEGF (Ligand) VEGF->VEGFR

Caption: Simplified VEGFR signaling pathway and point of inhibition.

References

Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, widely utilized in the synthesis of pharmaceuticals and functional organic materials.[1][2]

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The Sonogashira coupling of this substrate allows for the introduction of an alkynyl moiety, opening avenues to a diverse range of complex molecular architectures. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[2][3][4] This document outlines two detailed protocols, a classical copper-co-catalyzed method and a copper-free alternative, providing researchers with options to best suit their experimental needs.

Key Considerations for a Successful Coupling

The reactivity of aryl bromides in Sonogashira coupling is influenced by both electronic and steric factors.[5][6] The trifluoromethoxy group at the 4-position is electron-withdrawing, which generally promotes the oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in the catalytic cycle. However, the methoxy group at the 2-position is electron-donating and introduces steric hindrance, which can make the coupling more challenging and may require careful optimization of the reaction conditions.[5]

Experimental Protocols

Two common protocols for Sonogashira coupling are provided below. Protocol 1 describes a traditional palladium/copper co-catalyzed system, while Protocol 2 outlines a copper-free method, which can be advantageous when the presence of copper is undesirable for downstream applications or substrate compatibility.

Protocol 1: Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol utilizes a combination of a palladium catalyst and a copper(I) co-catalyst, which is a widely employed and effective method for Sonogashira couplings.[2]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA), freshly distilled

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous toluene (5 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) if the reaction is sluggish at room temperature, which is a possibility with aryl bromides.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free Sonogashira couplings are beneficial to avoid potential issues with alkyne homocoupling (Glaser coupling) and to simplify purification.[7] These reactions often require a palladium catalyst with a more electron-rich and bulky phosphine ligand.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃), or a more electron-rich and bulky ligand like tricyclohexylphosphine (PCy₃) or XPhos)

  • A suitable base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), or an amine base like triethylamine)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04-0.08 mmol, 4-8 mol%) in the anhydrous solvent (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv) and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Heat the mixture to an appropriate temperature (e.g., 80-100 °C) and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions

ParameterProtocol 1: Palladium/Copper Co-CatalyzedProtocol 2: Copper-Free
Aryl Halide This compoundThis compound
Alkyne Terminal Alkyne (1.2 equiv)Terminal Alkyne (1.5 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (from catalyst)PPh₃, PCy₃, or XPhos (4-8 mol%)
Copper Co-catalyst CuI (6 mol%)None
Base Et₃N or DIPA (2.0 equiv)Cs₂CO₃ or K₂CO₃ (2.0 equiv)
Solvent Toluene or THFToluene, Dioxane, or DMF
Temperature Room Temperature to 60 °C80-100 °C
Reaction Time 12-24 hours16-24 hours

Visualizations

Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Flame-dried Schlenk Flask under Inert Atmosphere reagents Add: - this compound - Palladium Catalyst - Ligand (if separate) - Copper Co-catalyst (Protocol 1) - Base - Anhydrous Solvent start->reagents alkyne Add Terminal Alkyne reagents->alkyne stir Stir at Defined Temperature alkyne->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Cool and Dilute with Organic Solvent monitor->quench wash Wash with Aqueous Solutions quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: General workflow for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex trans-ArPd(II)XL₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd_complex trans-ArPd(II)(C≡CR)L₂ transmetalation->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡C-R reductive_elimination->product cu_acetylide Cu-C≡C-R cu_acetylide->transmetalation Transfers alkynyl group to Pd alkyne_deprotonation Deprotonation alkyne_deprotonation->cu_acetylide terminal_alkyne H-C≡C-R terminal_alkyne->alkyne_deprotonation base Base base->alkyne_deprotonation cui CuI cui->alkyne_deprotonation aryl_halide 1-Bromo-2-methoxy-4- (trifluoromethoxy)benzene aryl_halide->oxidative_addition

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[1] This powerful transformation is a cornerstone of modern organic synthesis, enabling the construction of substituted alkenes, which are pivotal structural motifs in numerous pharmaceuticals and functional materials. The substrate, 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene, presents an interesting case for the Heck reaction. The presence of both an electron-donating methoxy group and an electron-withdrawing trifluoromethoxy group on the aromatic ring can influence the reactivity of the aryl bromide and the regioselectivity of the alkene insertion. These application notes provide detailed protocols and considerations for the successful execution of the Heck reaction with this substrate.

The general mechanism of the Heck reaction involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent coordination and migratory insertion of the alkene, followed by β-hydride elimination, yield the desired substituted alkene and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HBr, typically facilitated by a base, which regenerates the active Pd(0) catalyst.[1]

Data Presentation

Aryl BromideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisoleStyrenePd(OAc)₂ / NHC PrecursorK₂CO₃DMF/H₂O80495[2]
4-BromotolueneStyrenePd(OAc)₂ / NHC PrecursorK₂CO₃DMF/H₂O80492[2]
1-Bromo-4-nitrobenzeneStyrenePd-L1 ComplexNa₂CO₃DMA50199.87[3]
BromobenzeneStyrenePd EnCatNa₂CO₃ / Bu₄NClNMP1503>95[4]
1-Bromo-4-(trichloromethyl)benzeneStyrenePd(OAc)₂ / PPh₃K₂CO₃DMF100-12012-24High (not specified)[5]

Note: NHC = N-Heterocyclic Carbene, DMF = N,N-Dimethylformamide, DMA = N,N-Dimethylacetamide, NMP = N-Methyl-2-pyrrolidone, PPh₃ = Triphenylphosphine. The yields are isolated yields.

Experimental Protocols

Below are detailed methodologies for performing the Heck reaction with this compound and a generic alkene (e.g., styrene or an acrylate).

Protocol 1: Heck Reaction with Styrene

This protocol is adapted from established procedures for the Heck reaction of aryl bromides.[2][5]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a suitable N-heterocyclic carbene (NHC) precursor

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., Triethylamine, Sodium acetate)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent (e.g., DMA, NMP)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or sealed tube, condenser)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and the chosen ligand (e.g., Triphenylphosphine, 0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., Potassium carbonate, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask/tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Addition of Reactants: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL) followed by the alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The optimal temperature may need to be determined empirically, but higher temperatures are often required for less reactive aryl bromides.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired substituted stilbene derivative.

Protocol 2: Microwave-Assisted Heck Reaction with an Acrylate

This protocol utilizes microwave irradiation to potentially shorten reaction times, based on general procedures for microwave-assisted Heck reactions.[5]

Materials:

  • This compound

  • An acrylate ester (e.g., methyl acrylate, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Tri(o-tolyl)phosphine) or NHC precursor

  • A suitable base (e.g., Triethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.01-0.02 mmol, 1-2 mol%), and the chosen ligand (e.g., Tri(o-tolyl)phosphine, 0.02-0.04 mmol, 2-4 mol%).

  • Addition of Reagents: Add the anhydrous solvent (e.g., DMF, 3-5 mL), the base (e.g., Triethylamine, 2.0 mmol, 2.0 equiv.), and the acrylate ester (1.5 mmol, 1.5 equiv.).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to a set temperature (e.g., 150 °C) for a shorter duration (e.g., 15-60 minutes). The optimal temperature and time should be determined for the specific substrates.

  • Workup and Purification: After the reaction is complete, cool the vial to room temperature. The workup and purification procedure is similar to that described in Protocol 1.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Heck reaction.

Experimental_Workflow start Start setup Reaction Setup: Aryl Halide, Catalyst, Ligand, Base start->setup inert Establish Inert Atmosphere setup->inert add_reagents Add Solvent and Alkene inert->add_reagents react Heat and Stir Reaction Mixture add_reagents->react monitor Monitor Reaction Progress (TLC/GC-MS) react->monitor workup Workup: Dilution, Washing monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Functionalization of Heterocyples with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functionalization of a diverse range of heterocycles using 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties conferred by the trifluoromethoxy group. The presence of the methoxy group at the ortho position can influence the reactivity and conformational properties of the resulting biaryl compounds.

The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies, which are the cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While these protocols are based on well-established procedures for similar aryl bromides, optimization for this specific substrate may be necessary to achieve maximum yields and purity.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of bonds between various organic fragments. These reactions are characterized by their high functional group tolerance, mild reaction conditions, and broad substrate scope, making them indispensable tools in the synthesis of complex molecules, including pharmaceuticals and functional materials. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (in Suzuki and related couplings) or migratory insertion (in Heck and related couplings), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Functionalization of Heterocyples via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For the functionalization of heterocycles, this typically involves the reaction of this compound with a heterocyclic boronic acid or boronic ester.

Representative Conditions for Suzuki-Miyaura Coupling
Catalyst SystemHeterocyclic Boronic Acid/EsterBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄Pyridine-3-boronic acidK₂CO₃Toluene/H₂O90 - 11012 - 2470 - 95
PdCl₂(dppf)Pyrazole-4-boronic acid pinacol esterCs₂CO₃1,4-Dioxane80 - 10012 - 1875 - 98
Pd(OAc)₂ / SPhosIndole-5-boronic acidK₃PO₄Toluene/H₂O10016 - 2480 - 96
Pd₂(dba)₃ / XPhosThiophene-2-boronic acidK₃PO₄t-BuOH/H₂O80 - 10012 - 2478 - 94
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Heterocyclic boronic acid or boronic ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the heterocyclic boronic acid/ester (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-Het(L2) Ar-Pd(II)-Het(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Het(L2) Transmetalation Het-B(OR)2, Base Ar-Pd(II)-Het(L2)->Pd(0)L2 Reductive Elimination Ar-Het Ar-Het Ar-Pd(II)-Het(L2)->Ar-Het

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Functionalization of N-Heterocycles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of nitrogen-containing compounds, including N-heterocycles like imidazoles, pyrazoles, and indoles.

Representative Conditions for Buchwald-Hartwig Amination
Catalyst SystemN-HeterocycleBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XPhosImidazoleNaOtBuToluene100 - 12012 - 2470 - 95
Pd(OAc)₂ / RuPhosPyrazoleK₃PO₄1,4-Dioxane100 - 11018 - 2475 - 98
Pd₂(dba)₃ / BrettPhosIndoleK₂CO₃t-Amyl alcohol11012 - 2480 - 96
Pd(OAc)₂ / DavePhosCarbazoleCs₂CO₃Toluene10016 - 2478 - 94
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • N-Heterocycle (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the N-heterocycle (1.2 mmol, 1.2 equiv.).

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-X Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation HNR2, Base Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L)->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Functionalization of Heterocycles via Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This is particularly useful for introducing alkynyl-heterocycles.

Representative Conditions for Sonogashira Coupling
Catalyst SystemTerminal AlkyneBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂ / CuIEthynylpyridineEt₃NTHF25 - 606 - 1875 - 95
Pd(PPh₃)₄ / CuI1-Ethynyl-1H-imidazolei-Pr₂NHToluene50 - 8012 - 2470 - 90
Pd(OAc)₂ / PPh₃ / CuI2-EthynylthiopheneEt₃NDMF60 - 908 - 1680 - 98
Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkynyl-heterocycle (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Et₃N, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., 8 mL of THF) and the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise with stirring.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-C≡C-Het(L2) Ar-Pd(II)-C≡C-Het(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-Het(L2) Ar-Pd(II)-C≡C-Het(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-Het Ar-C≡C-Het Ar-Pd(II)-C≡C-Het(L2)->Ar-C≡C-Het Cu-C≡C-Het Cu-C≡C-Het Cu-C≡C-Het->Ar-Pd(II)-C≡C-Het(L2) Transmetalation H-C≡C-Het H-C≡C-Het H-C≡C-Het->Cu-C≡C-Het Cu(I), Base Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Heterocycle, Catalyst, Base, Ligand) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Application of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The unique physicochemical properties imparted by the trifluoromethoxy group, such as high lipophilicity and metabolic stability, make 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene a valuable building block in the synthesis of modern agrochemicals.[1] This application note details the use of this versatile intermediate in the synthesis of novel fungicides and insecticides through palladium-catalyzed cross-coupling reactions, highlighting its role in the development of next-generation crop protection agents.

Introduction

This compound is an aromatic compound featuring a reactive bromine atom, a methoxy group, and a trifluoromethoxy group. This combination of functional groups makes it a highly useful intermediate in the synthesis of complex organic molecules, particularly in the agrochemical sector. The trifluoromethoxy group is known to enhance the biological efficacy of active ingredients by increasing their metabolic stability and membrane permeability.[1] The bromine atom serves as a convenient handle for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the fine-tuning of the final molecule's properties to achieve desired biological activity and selectivity.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a key intermediate in the construction of the core structures of pesticides. It is particularly useful for synthesizing active ingredients that target specific biological pathways in pests and pathogens.

Synthesis of Fungicides

The trifluoromethoxy-phenyl moiety is a common feature in a number of modern fungicides. By coupling this compound with various heterocyclic boronic acids, novel fungicide candidates can be synthesized. The resulting biaryl structures are often essential for binding to the target enzymes in fungi.

Synthesis of Insecticides

In a similar fashion, this building block can be utilized in the synthesis of advanced insecticides. For instance, it can be incorporated into the synthesis of meta-diamide insecticides, a class of compounds known for their potent activity against a range of lepidopteran pests.[3]

Experimental Protocols

The following protocols describe the general procedures for the application of this compound in the synthesis of a hypothetical agrochemical candidate via a Suzuki-Miyaura cross-coupling reaction.

General Suzuki-Miyaura Coupling Protocol

This protocol outlines the palladium-catalyzed coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • A deoxygenated solvent mixture (e.g., 4:1 1,4-dioxane/water) is added via syringe.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • After cooling to room temperature, water is added, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NH₄Cl solution and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction of a related compound, 1-bromo-4-(trichloromethyl)benzene, which can serve as a starting point for optimizing the reaction of this compound.[4]

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-bromo-4-(trichloromethyl)benzenePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/Ethanol/Water801885
1-bromo-4-(trichloromethyl)benzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1001292

Visualizations

Reaction Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Catalyst - Base B Add Degassed Solvent A->B C Heat to Reflux under Inert Atmosphere B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Quench with Water D->E F Extract with Organic Solvent E->F G Wash and Dry F->G H Solvent Removal G->H I Column Chromatography H->I J J I->J Pure Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)L2-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OR)2 ar_boronic->transmetalation base Base base->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Trifluoromethoxylated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF3) group into pharmaceutical candidates is a widely adopted strategy in medicinal chemistry to enhance key drug-like properties. This functional group can significantly improve metabolic stability, lipophilicity, and binding affinity, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for several common methods used to synthesize trifluoromethoxylated pharmaceutical intermediates.

Introduction to Trifluoromethoxylation Strategies

The synthesis of trifluoromethoxy-containing compounds has evolved significantly, moving from harsh traditional methods to more sophisticated and milder protocols. Key strategies can be broadly categorized into electrophilic, nucleophilic, and radical trifluoromethoxylation reactions.[1][2]

  • Electrophilic Trifluoromethoxylation: These methods utilize reagents that deliver an electrophilic "CF3O+" equivalent to a nucleophilic substrate, such as an alcohol or phenol. Prominent reagents in this category include hypervalent iodine compounds like Togni reagents and Umemoto-type reagents.[1][6]

  • Nucleophilic Trifluoromethoxylation: In this approach, a nucleophilic trifluoromethoxide source, such as AgOCF3 or CsOCF3, is reacted with an electrophilic substrate, for instance, an aryl halide or diazonium salt.[1][7] Copper-mediated or catalyzed reactions are frequently employed in this context.[1]

  • Radical Trifluoromethoxylation: This strategy involves the generation of a trifluoromethoxy radical (•OCF3), which can then react with a suitable substrate.[8] Visible-light photoredox catalysis has emerged as a powerful tool for generating this radical under mild conditions, enabling the trifluoromethoxylation of a wide range of (hetero)arenes.[3][5][9]

Experimental Protocols and Data

This section details the experimental procedures for three distinct and widely applicable trifluoromethoxylation methods.

Protocol 1: Electrophilic O-Trifluoromethylation of Phenols using a Togni Reagent

This protocol describes the direct trifluoromethoxylation of phenols using a hypervalent iodine reagent (Togni reagent). This method is advantageous due to its operational simplicity and tolerance of various functional groups.[6]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve phenol substrate in an appropriate solvent (e.g., MeCN). B Add Togni reagent II. A->B C Add a catalytic amount of a suitable acid or Lewis acid (e.g., TfOH). B->C D Stir the reaction mixture at room temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction with saturated aqueous NaHCO3. G Extract with an organic solvent (e.g., EtOAc). F->G H Dry the organic layer over Na2SO4, filter, and concentrate. G->H I Purify the crude product by flash column chromatography. H->I

Caption: Workflow for Electrophilic O-Trifluoromethylation.

Detailed Methodology:

  • To a stirred solution of the phenol (0.5 mmol, 1.0 equiv) in acetonitrile (5 mL) at room temperature is added Togni reagent II (1.2 equiv).

  • Triflic acid (0.1 equiv) is then added, and the reaction mixture is stirred at room temperature for 1-12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.

Representative Data:

Substrate (Phenol)Product (Aryl Trifluoromethyl Ether)Yield (%)
4-Methoxyphenol1-Methoxy-4-(trifluoromethoxy)benzene85
4-Nitrophenol1-Nitro-4-(trifluoromethoxy)benzene92
2-Naphthol2-(Trifluoromethoxy)naphthalene78
4-Phenylphenol4-Phenyl-1-(trifluoromethoxy)benzene88
Protocol 2: Copper-Catalyzed Nucleophilic Trifluoromethoxylation of Aryl Iodides

This protocol outlines a copper-catalyzed method for the trifluoromethoxylation of aryl iodides using a stable trifluoromethoxide source. This is a robust method for forming the Ar-OCF3 bond.

Reaction Scheme:

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Aryl_I Aryl Iodide Aryl_OCF3 Aryl Trifluoromethyl Ether Aryl_I->Aryl_OCF3 + AgOCF3 AgOCF3 AgOCF3 Cu_cat Cu(I) Catalyst Cu_cat->Aryl_OCF3 Catalyzes Ligand Ligand (e.g., Phenanthroline) Ligand->Cu_cat Coordinates

Caption: Copper-Catalyzed Nucleophilic Trifluoromethoxylation.

Detailed Methodology:

  • In a glovebox, a reaction vial is charged with the aryl iodide (0.5 mmol, 1.0 equiv), AgOCF3 (1.5 equiv), CuI (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).

  • The vial is sealed, removed from the glovebox, and anhydrous N,N-dimethylformamide (DMF, 2.5 mL) is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired aryl trifluoromethyl ether.

Representative Data:

Substrate (Aryl Iodide)Product (Aryl Trifluoromethyl Ether)Yield (%)
4-Iodotoluene1-Methyl-4-(trifluoromethoxy)benzene75
1-Iodo-3-nitrobenzene1-Nitro-3-(trifluoromethoxy)benzene68
2-Iodopyridine2-(Trifluoromethoxy)pyridine55
4-Iodoanisole1-Methoxy-4-(trifluoromethoxy)benzene72
Protocol 3: Visible-Light Photoredox-Catalyzed C-H Trifluoromethoxylation of Arenes

This protocol describes a modern and mild method for the direct trifluoromethoxylation of C-H bonds in arenes using a photoredox catalyst and a suitable trifluoromethoxylation reagent.[5][9]

Signaling Pathway Diagram:

PC Photocatalyst (e.g., Ru(bpy)3(PF6)2) PC_excited Excited Photocatalyst* PC->PC_excited Visible Light PC_excited->PC SET Reagent_radical Reagent Radical PC_excited->Reagent_radical SET Reagent Trifluoromethoxylation Reagent Reagent->Reagent_radical OCF3_radical •OCF3 Reagent_radical->OCF3_radical Arene Arene (Substrate) Arene_radical_cation Arene Radical Cation Arene->Arene_radical_cation Oxidation Intermediate Wheland-type Intermediate Arene_radical_cation->Intermediate + •OCF3 Product Trifluoromethoxylated Arene Intermediate->Product - H+

Caption: Photocatalytic C-H Trifluoromethoxylation Pathway.

Detailed Methodology:

  • To an oven-dried Schlenk tube is added the arene (0.5 mmol, 1.0 equiv), the trifluoromethoxylation reagent (e.g., an N-trifluoromethoxy-pyridinium salt, 1.2 equiv), and the photoredox catalyst (e.g., Ru(bpy)3(PF6)2, 1-5 mol%).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon) three times.

  • Anhydrous acetonitrile (5 mL) is added, and the mixture is degassed by sparging with argon for 15 minutes.

  • The reaction mixture is stirred and irradiated with a blue LED lamp (λmax = 450 nm) at room temperature for 12-48 hours.

  • The reaction progress is monitored by GC-MS or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is directly purified by flash column chromatography on silica gel to afford the trifluoromethoxylated product.

Representative Data:

Substrate (Arene)ProductYield (%)
BenzeneTrifluoromethoxybenzene65
Toluene1-Methyl-4-(trifluoromethoxy)benzene58 (para-isomer)
Anisole1-Methoxy-4-(trifluoromethoxy)benzene70 (para-isomer)
Naphthalene1-(Trifluoromethoxy)naphthalene62

Conclusion

The trifluoromethoxy group is a valuable substituent in modern drug design. The protocols provided herein offer a selection of reliable and versatile methods for the synthesis of trifluoromethoxylated pharmaceutical intermediates. The choice of method will depend on the specific substrate, desired scale, and available reagents. Researchers are encouraged to consult the primary literature for further details and substrate scope.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura cross-coupling of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. This electron-rich and sterically hindered substrate requires careful optimization of reaction conditions to achieve high efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the primary factors to investigate?

A1: Low yields with this substrate are often attributed to its electronic and steric properties. The electron-donating methoxy group and the trifluoromethoxy group can deactivate the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. Additionally, the ortho-methoxy group introduces steric hindrance, which can impede the approach of the palladium catalyst.

Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates.[1] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide.

  • Base and Solvent Combination: The choice of base and solvent is crucial and interdependent. A systematic screening of different combinations is often necessary. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ can be effective. In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ may be required.

  • Reaction Conditions: Ensure strictly inert conditions, as oxygen can lead to catalyst degradation and homocoupling of the boronic acid.[2] Thoroughly degas all solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen). Monitor the reaction temperature and time, as excessive heat can promote side reactions.

  • Reagent Quality: The purity of all reagents, including the aryl bromide, boronic acid, base, and solvents, is paramount for a successful reaction. Impurities can inhibit the catalyst or lead to undesirable side reactions.

Q2: I am observing significant consumption of my starting aryl bromide, but the yield of the desired product is low. What are the likely side reactions?

A2: If the starting material is consumed without a high yield of the desired product, several side reactions could be occurring:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a common side reaction, especially with electron-deficient or unstable boronic acids, and can be promoted by the presence of water and base.[2] Using the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt can often mitigate this issue.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling, particularly if the main reaction is slow.[1] Rigorous degassing of the reaction mixture can minimize homocoupling.

  • Dehalogenation: The aryl bromide can be reduced to the corresponding arene (2-methoxy-4-(trifluoromethoxy)benzene). This can be caused by certain catalyst systems or impurities in the reaction mixture.

Q3: How can I choose the optimal catalyst system for this specific substrate?

A3: For electron-rich and sterically hindered aryl bromides like this compound, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most effective. Below is a table summarizing catalyst systems often used for challenging Suzuki couplings.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Electron-Rich Aryl Bromides

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages for this Substrate
Pd(OAc)₂ or Pd₂(dba)₃SPhos1-2Highly active for electron-rich and sterically hindered aryl bromides.[3]
Pd(OAc)₂ or Pd₂(dba)₃XPhos1-2Excellent for creating sterically hindered biaryls.[3]
SPhos Pd G3/G4(pre-formed)1-2Air-stable precatalyst, simplifies reaction setup. Often effective at lower temperatures.
XPhos Pd G3/G4(pre-formed)1-2Air-stable precatalyst, highly active for challenging couplings.

Table 2: Influence of Base and Solvent on Suzuki Coupling Yields (General Trends for Aryl Bromides)

BaseSolventTemperature (°C)General Applicability
K₃PO₄Dioxane/H₂O (e.g., 10:1)80-100A robust and widely applicable system for many Suzuki couplings.
Cs₂CO₃Dioxane80-100A stronger base, often effective when other bases fail, particularly in anhydrous conditions.
K₂CO₃Toluene/H₂O or DMF80-110A common and cost-effective choice, but may be less effective for challenging substrates.
KFTHFRoom Temp - 60Can be effective in minimizing protodeboronation of sensitive boronic acids.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid

This is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product reagents Ar-Br + Ar'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the Catalyst System Optimal for Electron-Rich/ Hindered Substrates? start->check_catalyst change_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) and Pd(OAc)₂ or Precatalyst check_catalyst->change_catalyst No check_conditions Are Reaction Conditions Strictly Inert? check_catalyst->check_conditions Yes change_catalyst->check_conditions improve_inert Ensure Thorough Degassing of Solvents and Purging of Reaction Vessel check_conditions->improve_inert No check_base_solvent Is the Base/Solvent Combination Optimized? check_conditions->check_base_solvent Yes improve_inert->check_base_solvent screen_base_solvent Screen Different Bases (K₃PO₄, Cs₂CO₃) and Solvents (Dioxane, Toluene) check_base_solvent->screen_base_solvent No check_side_reactions Are Side Reactions (Protodeboronation, Homocoupling) Evident? check_base_solvent->check_side_reactions Yes screen_base_solvent->check_side_reactions mitigate_side_reactions Use Boronic Ester/Trifluoroborate. Ensure Rigorous Degassing. check_side_reactions->mitigate_side_reactions Yes end Improved Yield check_side_reactions->end No mitigate_side_reactions->end

Caption: A troubleshooting workflow for optimizing low-yield Suzuki couplings.

References

Side reactions of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing coupling reactions and mitigating common side reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling?

A1: The reactivity of this substrate is governed by the interplay of three key groups on the benzene ring:

  • Aryl Bromide (-Br): This is the primary reactive site for palladium-catalyzed cross-coupling, undergoing oxidative addition to the Pd(0) catalyst.

  • Trifluoromethoxy group (-OCF₃): Located para to the bromide, this is a strong electron-withdrawing group. This property generally increases the rate of the oxidative addition step, which is often the rate-limiting step in cross-coupling cycles.[1][2]

  • Methoxy group (-OCH₃): Positioned ortho to the bromide, this is an electron-donating group. While electron-donating groups can sometimes slow oxidative addition, the ortho placement also introduces steric hindrance that can influence ligand coordination and the overall reaction rate.[3]

Q2: What are the most common side reactions to expect when using this substrate?

A2: The most frequently encountered side reactions in cross-coupling chemistry with substrates like this are:

  • Hydrodehalogenation (Protodebromination): Replacement of the bromine atom with a hydrogen atom. This is a common issue in both Suzuki and Buchwald-Hartwig reactions.[4][5]

  • Homocoupling: Dimerization of the starting aryl bromide to form a symmetric biaryl, or dimerization of the coupling partner (e.g., boronic acid).[3]

  • Protodeboronation (in Suzuki-Miyaura reactions): Loss of the boronic acid/ester group from the coupling partner, which is replaced by a hydrogen atom, particularly under basic aqueous conditions at elevated temperatures.[6]

Troubleshooting Guide: Suzuki-Miyaura Coupling

This section addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound.

Q3: My Suzuki-Miyaura reaction is giving a low yield or failing completely. What are the most likely causes?

A3: Low yields can stem from several factors. The choice of catalyst, ligand, base, and solvent is critical.[3] Standard catalysts like Pd(PPh₃)₄ may be inefficient for this substrate.[6] It is crucial to use modern, bulky, and electron-rich phosphine ligands that promote the key steps of the catalytic cycle.[7] Furthermore, ensure all reagents and solvents are pure and the reaction is performed under strictly inert (nitrogen or argon) conditions.[3]

Q4: I am observing a significant amount of 1-methoxy-3-(trifluoromethoxy)benzene in my reaction mixture. What is this byproduct and how can I minimize it?

A4: This byproduct is the result of hydrodehalogenation (or protodebromination). This side reaction can be promoted by certain catalyst systems or the presence of protic impurities.

  • Solutions:

    • Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) which can accelerate the desired reductive elimination step relative to competing pathways.

    • Reductant/Base: If using a system that involves a reductant like zinc, be aware that this can generate protolytically sensitive organozinc species that lead to hydrodehalogenation.[8] Careful selection of a non-coordinating, anhydrous base like CsF or K₃PO₄ can also be beneficial.[2]

    • Anhydrous Conditions: Ensure solvents and reagents are rigorously dried, as water can be a proton source.

Q5: My boronic acid starting material is being consumed, but I am recovering the corresponding arene. How can I prevent this?

A5: This indicates that protodeboronation is occurring faster than transmetalation. This side reaction is often exacerbated by high temperatures and the presence of aqueous base.[6]

  • Solutions:

    • Base Selection: Switch to a milder base such as K₃PO₄, K₂CO₃, or CsF.[3][9]

    • Temperature Control: Monitor the reaction to find the minimum temperature required for the desired coupling, as higher temperatures can accelerate protodeboronation.[3]

    • Boronic Ester: Consider using the corresponding boronic acid pinacol ester, which is often more stable and less prone to premature decomposition.[6]

    • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its decomposition by keeping its instantaneous concentration low.[6]

Summary of Suzuki-Miyaura Troubleshooting
Issue ObservedPotential Cause(s)Suggested Solutions
Low Yield / No Reaction Inefficient catalyst system; Impure reagents; Non-inert conditions.Use bulky phosphine ligands (e.g., XPhos, RuPhos); Use high-purity, dry reagents and solvents; Ensure rigorous exclusion of oxygen.[3][6]
Hydrodehalogenation Unfavorable catalytic pathway; Presence of proton sources.Use sterically hindered ligands; Ensure anhydrous conditions; Choose a suitable base (e.g., K₃PO₄, CsF).[8]
Homocoupling of Aryl Bromide High temperature; Inefficient transmetalation.Optimize reaction temperature; Use a catalyst system known to promote rapid transmetalation.[3]
Protodeboronation High temperature; Strong aqueous base.Use milder bases (K₂CO₃, K₃PO₄); Minimize reaction temperature and water content; Use a boronic ester instead of the acid.[6]

Troubleshooting Guide: Buchwald-Hartwig Amination

This section addresses common issues encountered during the C-N cross-coupling of this compound.

Q6: My Buchwald-Hartwig amination reaction has a low conversion rate. What should I optimize?

A6: The success of a Buchwald-Hartwig amination is highly dependent on the combination of the palladium source, ligand, and base.

  • Solutions:

    • Ligand Selection: The first generation of ligands may not be effective. Use modern, sterically hindered, and electron-rich biarylphosphine ligands such as XPhos, BrettPhos, or RuPhos, which are designed to facilitate both oxidative addition and reductive elimination.[5][10][11]

    • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOt-Bu) are commonly used.[11][12]

    • Catalyst Precursor: Using a well-defined Pd(0) precatalyst can sometimes give more consistent results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.

Q7: Hydrodehalogenation is a major competing reaction in my amination. How can this be suppressed?

A7: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, particularly when coupling primary amines.[10] It can occur via β-hydride elimination from the palladium-amide intermediate.[5][13]

  • Solutions:

    • Sterically Hindered Ligands: The use of very bulky ligands can create a crowded coordination sphere around the palladium center, which sterically disfavors the conformation required for β-hydride elimination and promotes the desired C-N reductive elimination.[5][13]

    • Bimetallic Catalysis: Some recent studies have shown that using a bimetallic Pd-Cu nanocatalyst system can selectively promote the amination pathway over hydrodehalogenation, possibly through the in-situ formation of copper-hydride species that prevent the formation of palladium-hydrides responsible for the side reaction.[4][14]

    • Solvent: The choice of solvent can influence reaction pathways. Toluene is a common choice, but sometimes a more polar solvent like dioxane may be beneficial, although this must be optimized on a case-by-case basis.[10]

Summary of Buchwald-Hartwig Troubleshooting
Issue ObservedPotential Cause(s)Suggested Solutions
Low Yield / No Reaction Ineffective ligand/base combination; Catalyst deactivation.Use bulky, electron-rich phosphine ligands; Use a strong, non-nucleophilic base (e.g., NaOt-Bu); Ensure inert atmosphere.[10][11]
Hydrodehalogenation β-hydride elimination from Pd-amide intermediate; Unwanted Pd-hydride formation.Employ sterically demanding ligands (e.g., tBuBrettPhos); Consider alternative catalyst systems (e.g., Pd-Cu); Optimize base and solvent.[4][5][13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the anhydrous solvent (e.g., dioxane/water 10:1, or THF).

  • Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with water, and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, wash the filtrate with brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Yield or Side Products Observed Identify Identify Major Byproduct (via LC-MS, GC-MS, NMR) Start->Identify H_Dehalogenation Hydrodehalogenation Product (Ar-H) Identify->H_Dehalogenation Ar-Br -> Ar-H Homocoupling Homocoupling Product (Ar-Ar) Identify->Homocoupling 2 Ar-Br -> Ar-Ar P_Deboronation Protodeboronation Product (Partner-H) Identify->P_Deboronation R-B(OH)₂ -> R-H Sol_H_Dehalogenation Solutions: - Use bulky ligands - Ensure anhydrous conditions - Optimize base/solvent H_Dehalogenation->Sol_H_Dehalogenation Sol_Homocoupling Solutions: - Lower reaction temperature - Use well-defined Pd(0) precatalyst - Check stoichiometry Homocoupling->Sol_Homocoupling Sol_P_Deboronation Solutions: - Use milder base (K₃PO₄) - Lower temperature - Use boronic ester P_Deboronation->Sol_P_Deboronation Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Side Reactions OA Oxidative Addition PdII_ArX Ar-Pd(II)-X OA->PdII_ArX TM Transmetalation PdII_ArR Ar-Pd(II)-R TM->PdII_ArR Boronic_Acid R-B(OH)₂ RE Reductive Elimination Pd0 Pd(0)Lₙ RE->Pd0 Pd0->OA Ar-Br PdII_ArX->TM R-B(OH)₂ Base Hydrodehalogenation Hydrodehalogenation (Ar-H) PdII_ArX->Hydrodehalogenation PdII_ArR->RE Ar-R Protodeboronation Protodeboronation (R-H) Boronic_Acid->Protodeboronation Base, H₂O (High Temp) Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_side_reactions Side Reaction OA Oxidative Addition PdII_ArX Ar-Pd(II)-X OA->PdII_ArX Amine_Binding Amine Binding & Deprotonation PdII_Amide Ar-Pd(II)-NR₂ Amine_Binding->PdII_Amide RE Reductive Elimination Pd0 Pd(0)Lₙ RE->Pd0 Pd0->OA Ar-Br PdII_ArX->Amine_Binding HNR₂ Base PdII_Amide->RE Ar-NR₂ Hydrodehalogenation Hydrodehalogenation (Ar-H) PdII_Amide->Hydrodehalogenation β-Hydride Elimination

References

Technical Support Center: Navigating Reactions with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. This unique reagent presents both opportunities and challenges due to the steric hindrance imposed by the ortho-methoxy group and the electronic effects of the trifluoromethoxy substituent. This guide provides troubleshooting advice and detailed protocols to help you overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my Suzuki-Miyaura coupling reaction with this compound?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are often attributed to steric hindrance. The methoxy group at the ortho position can impede the approach of the palladium catalyst to the carbon-bromine bond, which slows down the crucial oxidative addition step of the catalytic cycle. Furthermore, the final reductive elimination step to form the new carbon-carbon bond can also be hindered by the bulky substituents.

Q2: What are the key factors to consider when selecting a catalyst and ligand for a Buchwald-Hartwig amination with this sterically hindered substrate?

A2: For a successful Buchwald-Hartwig amination, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they can promote both the oxidative addition and the reductive elimination steps. These ligands stabilize the palladium center and facilitate the coupling of the amine. Common choices include biaryl phosphine ligands like XPhos, SPhos, or RuPhos. The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is also important and should be paired with the appropriate ligand.

Q3: Can I perform a Grignard reaction with this compound? What are the potential side reactions?

A3: Formation of a Grignard reagent is possible, but can be challenging. The primary side reaction of concern is the Wurtz-type homocoupling of the Grignard reagent with the starting aryl bromide, leading to the formation of a biaryl impurity. To minimize this, the reaction should be carried out under dilute conditions with slow addition of the aryl bromide to the activated magnesium turnings.

Q4: Is ortho-lithiation a viable strategy for functionalizing the position adjacent to the methoxy group?

A4: Directed ortho-metalation (DoM) using a strong lithium base (like n-butyllithium or s-butyllithium) can be a powerful tool for functionalizing the C3 position (ortho to the methoxy group). The methoxy group can direct the lithiation to the adjacent position. However, halogen-metal exchange at the C1 position is a competing and often faster reaction. Careful control of temperature and the choice of lithium base are crucial to favor the desired ortho-lithiation.

Troubleshooting Guides

Suzuki-Miyaura Coupling
IssuePotential CauseSuggested Solution
Low to No Conversion 1. Inefficient oxidative addition due to steric hindrance. 2. Catalyst deactivation. 3. Inactive boronic acid/ester.1. Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or a cataCXium® ligand). 2. Increase catalyst loading (from 1-2 mol% to 3-5 mol%). 3. Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄). 4. Ensure the boronic acid or ester is pure and dry.
Significant Homocoupling of Boronic Acid 1. High reaction temperature. 2. Presence of oxygen.1. Lower the reaction temperature and extend the reaction time. 2. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen).
Formation of Protodebromination Product 1. Presence of water or protic impurities. 2. Inefficient transmetalation.1. Use anhydrous solvents and reagents. 2. Ensure the base is sufficiently strong and soluble to facilitate transmetalation.
Buchwald-Hartwig Amination
IssuePotential CauseSuggested Solution
Incomplete Reaction 1. Steric hindrance from both the aryl bromide and the amine. 2. Weak base.1. Employ a more sterically demanding and electron-rich ligand (e.g., RuPhos, BrettPhos). 2. Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. 3. Increase the reaction temperature.
Side Product Formation (e.g., Hydrodehalogenation) 1. β-hydride elimination from the palladium-amido complex.1. Choose a ligand that promotes faster reductive elimination, such as certain biaryl phosphines. 2. Use a less sterically hindered amine if the application allows.

Experimental Protocols

Disclaimer: The following protocols are generalized starting points and may require optimization for specific substrates and desired outcomes. Yields are illustrative and based on reactions with structurally similar compounds.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 75-90%

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • NaOt-Bu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add this compound and toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Mg₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Expected Yield: 80-95%

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition ar_br Ar-Br (1-Bromo-2-methoxy-4- (trifluoromethoxy)benzene) ar_br->oxidative_addition pd_complex Ar-Pd(II)(Br)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation pd_r_complex Ar-Pd(II)(R)L2 transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R (Biaryl Product) reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Amine, Pd Catalyst, Ligand, and Base in a Schlenk Tube inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Reaction Temperature (e.g., 100-120 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Workup cool->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Logic start Low Yield in Cross-Coupling check_catalyst Is the catalyst system appropriate for a sterically hindered substrate? start->check_catalyst change_ligand Switch to a bulkier, more electron-rich ligand (e.g., biaryl phosphine) check_catalyst->change_ligand No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes change_ligand->check_conditions optimize_conditions Increase temperature, change base, or use a different solvent check_conditions->optimize_conditions No check_reagents Are the starting materials pure and dry? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting logic for low-yielding cross-coupling reactions.

Technical Support Center: Catalyst Poisoning in Reactions with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with this compound?

A1: Palladium-based catalysts are predominantly used for cross-coupling reactions with this compound. These reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The choice of ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), is critical for catalyst activity and stability.

Q2: What are the typical signs of catalyst poisoning in my reaction?

A2: Catalyst poisoning, or deactivation, can manifest in several ways:

  • Low or no product yield: This is the most direct indication that the catalyst is not performing as expected.

  • Stalled reaction: The reaction may start but fails to proceed to completion.

  • Formation of byproducts: Inefficient catalysis can lead to side reactions, such as homocoupling of the starting material.

  • Change in reaction mixture color: While not always indicative of poisoning, unexpected color changes can signal a change in the catalyst's oxidation state or decomposition.

Q3: What are the likely sources of catalyst poisons in my reaction?

A3: Catalyst poisons can be introduced from various sources:

  • Impurities in the starting materials: this compound or the coupling partner may contain impurities that inhibit the catalyst.[1]

  • Solvents and reagents: Oxygen in improperly degassed solvents can oxidize and deactivate the active Pd(0) catalyst.[1] Other reagents may also contain inhibiting impurities.

  • Atmosphere: Exposure to air (oxygen) can be detrimental to the catalyst's health.[1]

  • Side reactions: Functional groups on the substrates or products can sometimes coordinate to the metal center and inhibit catalysis.

Q4: Can the electronic properties of this compound contribute to catalyst deactivation?

A4: Yes, the electronic nature of the substrate can influence catalyst stability. The methoxy group (-OCH3) is electron-donating, making the aryl bromide electron-rich. While this can facilitate oxidative addition in some cases, electron-rich substrates can also lead to more stable catalyst-substrate intermediates that are slower to undergo subsequent steps in the catalytic cycle, potentially leading to catalyst decomposition pathways.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Step Rationale
Catalyst Oxidation Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.Oxygen can oxidize the active Pd(0) species to inactive Pd(II).[1]
Impure Starting Materials Purify the this compound and the boronic acid/ester coupling partner. Recrystallization or column chromatography can be effective.Impurities, even in trace amounts, can act as catalyst poisons.[1]
Inefficient Pre-catalyst Activation If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to Pd(0). This may involve the choice of ligand and base.The active catalytic species is typically a Pd(0) complex.
Base Incompatibility Select an appropriate base. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The presence of water can be crucial for the activity of some inorganic bases.[1]The base is critical for the transmetalation step and its effectiveness can be solvent and substrate-dependent.
Issue 2: Stalled Heck Reaction
Possible Cause Troubleshooting Step Rationale
Ligand Degradation Consider using more robust and electron-donating ligands, such as bulky biarylphosphines or N-heterocyclic carbenes (NHCs).The phosphine ligands might be dissociating from the palladium center or degrading under the reaction conditions.
Insufficient Base Strength A stronger base may be required to efficiently regenerate the active catalyst in the final step of the catalytic cycle.The base is responsible for neutralizing the hydrogen halide produced during the reaction.
Poor Alkene Reactivity If using an electron-rich alkene, the reaction may be sluggish. Increasing the temperature or using a more active catalyst system might be necessary.The electronic nature of the alkene coupling partner influences the rate of migratory insertion.
Issue 3: Unsuccessful Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step Rationale
Inappropriate Ligand Choice The choice of ligand is critical in Buchwald-Hartwig amination. Screen a variety of bulky, electron-rich phosphine ligands (e.g., biaryl phosphines).The ligand influences the rates of oxidative addition, amine coordination, and reductive elimination.
Base-Sensitive Functional Groups If the substrates contain base-sensitive functional groups, a weaker base might be necessary, although this could slow down the reaction.Strong bases like sodium tert-butoxide are common but can be incompatible with certain functional groups.
Amine Substrate Issues Ensure the amine is pure and dry. Some amines can coordinate too strongly to the palladium center, inhibiting catalysis.The nature of the amine coupling partner significantly impacts the reaction outcome.

Quantitative Data Summary

The following table summarizes general observations on how catalyst poisons can affect reaction outcomes. The specific quantitative impact will vary depending on the reaction conditions and the nature and concentration of the poison.

Catalyst PoisonTypical Effect on ReactionPlausible Quantitative Impact
Oxygen Catalyst deactivation through oxidation of Pd(0) to Pd(II).[1]Significant reduction in yield (e.g., from >90% to <10%).
Sulfur Compounds Strong coordination to the palladium center, blocking active sites.Complete inhibition of the reaction at ppm levels.
Nitrogen Heterocycles (as impurities) Can act as ligands, altering the catalyst's electronic properties and reactivity.Variable effects, from a slight decrease in rate to complete inhibition.
Water (in excess or when not required) Can lead to hydrolysis of starting materials or intermediates, and in some cases, promote catalyst decomposition.Can lead to the formation of undesired byproducts and reduced yield.
Other Halogenated Impurities May compete with the substrate for oxidative addition.Can result in a mixture of products and lower yield of the desired product.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene/water, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Catalyst System Appropriate? start->check_catalyst check_reagents Are Starting Materials and Reagents Pure and Dry? start->check_reagents check_conditions Are Reaction Conditions Optimal? start->check_conditions check_catalyst->check_reagents Yes troubleshoot_catalyst Screen Different Ligands and/or Palladium Sources check_catalyst->troubleshoot_catalyst No check_reagents->check_conditions Yes troubleshoot_reagents Purify Starting Materials and Degas Solvents Rigorously check_reagents->troubleshoot_reagents No troubleshoot_conditions Optimize Temperature, Concentration, and Base check_conditions->troubleshoot_conditions No success Reaction Successful check_conditions->success Yes troubleshoot_catalyst->success troubleshoot_reagents->success troubleshoot_conditions->success

Caption: A logical workflow for troubleshooting catalyst poisoning issues.

Catalyst_Deactivation_Pathways cluster_poisons Catalyst Poisons Active_Catalyst Active Pd(0) Catalyst Inactive_Species Inactive Species Active_Catalyst->Inactive_Species Oxidation Active_Catalyst->Inactive_Species Strong Binding Active_Catalyst->Inactive_Species Ligand Displacement Oxygen Oxygen Oxygen->Inactive_Species Sulfur_Impurities Sulfur Impurities Sulfur_Impurities->Inactive_Species Coordinating_Solvents Coordinating Solvents/Additives Coordinating_Solvents->Inactive_Species

Caption: Common pathways for catalyst deactivation by various poisons.

References

Technical Support Center: Suzuki Coupling of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the base in the Suzuki-Miyaura cross-coupling of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base plays several critical roles in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron compound (boronic acid or ester) to form a more nucleophilic boronate "ate" complex.[1][2][3] This complex is essential for the transmetalation step, where the organic group is transferred to the palladium(II) center. The base also facilitates the regeneration of the active Pd(0) catalyst.[1][4]

Q2: What characteristics of this compound should be considered when selecting a base?

A2: This substrate has competing electronic effects and steric hindrance. The methoxy group (-OCH3) is electron-donating, which can slow the initial oxidative addition step, while the trifluoromethoxy group (-OCF3) is electron-withdrawing, which facilitates it.[5] The ortho-methoxy group also introduces steric hindrance near the reaction site, which may require careful optimization of the catalyst system.[6] Therefore, the base must be strong enough to promote transmetalation without causing side reactions.

Q3: Which bases are generally recommended for Suzuki couplings involving electron-rich or sterically hindered aryl bromides?

A3: For challenging substrates, a range of inorganic bases are commonly employed. Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are a good starting point.[7][8] For less reactive or sterically hindered substrates, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide better yields.[7][9]

Q4: How does the choice of solvent affect the performance of the base?

A4: The solvent system is crucial and often dictates the choice of base. Biphasic systems like toluene/water, dioxane/water, or THF/water are common and work well with water-soluble inorganic bases like K₂CO₃ or K₃PO₄.[9][10] For anhydrous conditions, which can sometimes minimize side reactions like protodeboronation, a soluble base like Cs₂CO₃ in a solvent like dioxane is a viable option.[9]

Q5: What is protodeboronation and how can the choice of base help minimize it?

A5: Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, reducing the yield of the desired product.[4][10] This is often promoted by strong bases and the presence of water.[4] To mitigate this, one can use milder bases like K₃PO₄ or KF, or conduct the reaction under anhydrous conditions.[10] Using more stable boronic esters, such as pinacol esters, can also prevent this side reaction.[11][12]

Troubleshooting Guide

Problem: My Suzuki coupling reaction is giving a low yield or is failing completely.

  • Possible Cause 1: Inappropriate Base Strength or Solubility.

    • Solution: The base may be too weak to efficiently form the boronate complex, or it may be poorly soluble in the reaction medium.[4] Screen a panel of bases with varying strengths and solubilities. A good starting point is K₂CO₃, moving to stronger bases like K₃PO₄ or Cs₂CO₃ if the reaction remains sluggish.[7][9] Ensure vigorous stirring to overcome solubility issues, especially with heterogeneous mixtures.[4]

  • Possible Cause 2: Catalyst Deactivation.

    • Solution: Although not directly a base issue, an inactive catalyst will result in no reaction. The pyridine nitrogen in some substrates can bind to and deactivate the palladium catalyst.[12] While this compound lacks this feature, ensuring a strictly inert atmosphere (argon or nitrogen) is critical to prevent catalyst oxidation.[9] Thoroughly degassing all solvents and reagents is essential.[12]

  • Possible Cause 3: Protodeboronation of the Boronic Acid.

    • Solution: If you observe significant formation of the arene byproduct from your boronic acid, protodeboronation is likely occurring.[10] Switch to a milder base such as anhydrous, powdered K₃PO₄ or Cs₂CO₃.[4][10] Consider switching from an aqueous solvent system to an anhydrous one (e.g., toluene or dioxane).[4] Using a more stable boronic acid derivative, like a pinacol ester, is also a highly effective strategy.[12]

Problem: I am observing significant amounts of homocoupling product from my boronic acid.

  • Possible Cause: Presence of Oxygen.

    • Solution: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[9][12] This is not directly related to the base but is a common issue leading to low yields. Ensure your reaction setup is under a strictly inert atmosphere. Degas solvents thoroughly by sparging with an inert gas for an extended period or by using freeze-pump-thaw cycles.[12]

Data Presentation: Base Selection for Related Aryl Bromides

The following table summarizes common base and solvent combinations used for the Suzuki coupling of various aryl bromides, which can serve as a starting point for optimizing the reaction of this compound.

Base (Equivalents)Solvent SystemTemperature (°C)Typical YieldNotes
K₂CO₃ (2-3)Dioxane/H₂O80-100Moderate to HighA standard, cost-effective choice for many substrates.[13][14]
K₃PO₄ (2-3)Toluene or Dioxane (anhydrous)80-110High to ExcellentA strong base, often effective for less reactive or sterically hindered substrates.[4][7]
Cs₂CO₃ (2-3)THF/H₂O or Dioxane (anhydrous)70-100High to ExcellentA highly effective but more expensive base, good solubility in ethereal solvents.[9]
Na₂CO₃ (2-3)DMF/H₂O or EtOH/H₂O80-100Moderate to HighDMF can aid in the solubility of starting materials.[8][12]
NaOH (2-3)THF/H₂O20-80VariableA very strong base; may promote side reactions with sensitive substrates.[15]

Experimental Protocols

General Procedure for Base Screening in the Suzuki Coupling of this compound

This protocol provides a framework for optimizing the base. It is recommended to run small-scale parallel reactions to identify the optimal conditions efficiently.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)

  • Selected Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, or THF)

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To each of a series of dry reaction vials, add this compound, the arylboronic acid, and the selected base.

  • Inert Atmosphere: Seal the vials, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the palladium catalyst.[10]

  • Reaction Execution: Place the sealed vials in a preheated heating block or oil bath (typically 80-100 °C) and stir vigorously.[7][10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours) to determine the rate of conversion and identify byproduct formation.[4]

  • Workup (for analysis): Once the reaction is deemed complete or has stopped progressing, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[6]

  • Analysis: Analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and yield for each base condition.

  • Purification: For the optimal condition, purify the final product by column chromatography on silica gel.[6]

Mandatory Visualization

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_complex2 Ar-Pd(II)L_n-Ar' transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ base Base (e.g., K₃PO₄) boronic_acid->base borate [Ar'-B(OR)₂(Base)]⁻ base->borate borate->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low or No Yield Observed check_base Is the base appropriate? start->check_base screen_bases Screen stronger bases (K₃PO₄, Cs₂CO₃) check_base->screen_bases No check_solubility Is the base soluble? check_base->check_solubility Yes screen_bases->check_solubility change_solvent Change solvent system (e.g., add water or switch to DMF) check_solubility->change_solvent No check_atmosphere Is the reaction under a strictly inert atmosphere? check_solubility->check_atmosphere Yes change_solvent->check_atmosphere degas_reagents Thoroughly degas all solvents and reagents check_atmosphere->degas_reagents No check_side_reactions Are side reactions like protodeboronation occurring? check_atmosphere->check_side_reactions Yes degas_reagents->check_side_reactions use_milder_base Use milder base (K₃PO₄) or anhydrous conditions check_side_reactions->use_milder_base Yes rerun Re-run Optimized Reaction check_side_reactions->rerun No use_milder_base->rerun

Caption: A workflow diagram for troubleshooting low yields.

References

Removal of homocoupling byproducts from 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene, with a specific focus on the removal of homocoupling byproducts.

Troubleshooting Guides

Issue: Presence of a significant amount of homocoupling byproduct, 2,2'-dimethoxy-4,4'-bis(trifluoromethoxy)biphenyl, in your reaction mixture.

This is a common issue in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the aryl bromide starting material reacts with itself to form a symmetrical biphenyl. The similar polarity and physical properties of the homocoupling byproduct and the desired cross-coupled product can make purification challenging.[1]

Troubleshooting Workflow:

G start Significant Homocoupling Byproduct Detected reaction_optimization Optimize Reaction Conditions to Minimize Byproduct Formation start->reaction_optimization purification Select Appropriate Purification Strategy start->purification degas Ensure Thorough Degassing of Reaction Mixture reaction_optimization->degas catalyst Evaluate Catalyst System (Pre-catalyst, Ligand, Loading) reaction_optimization->catalyst reductant Add a Mild Reducing Agent (e.g., Potassium Formate) reaction_optimization->reductant chromatography Column Chromatography purification->chromatography crystallization Recrystallization purification->crystallization extraction Liquid-Liquid Extraction purification->extraction solvent_screening_chrom Screen Solvent Systems (e.g., Hexane/EtOAc, Toluene/Heptane) chromatography->solvent_screening_chrom solvent_screening_cryst Screen Solvents for Differential Solubility crystallization->solvent_screening_cryst aq_workup Aqueous Workup with Specific Washes (e.g., 5% LiCl) extraction->aq_workup gradient_elution Optimize Gradient Elution solvent_screening_chrom->gradient_elution temp_control Optimize Crystallization Temperature Profile solvent_screening_cryst->temp_control

Caption: Troubleshooting workflow for managing homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What causes the formation of the 2,2'-dimethoxy-4,4'-bis(trifluoromethoxy)biphenyl byproduct?

A1: Homocoupling of aryl bromides is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be promoted by several factors, including:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst, leading to side reactions that favor homocoupling.

  • Inefficient Catalytic Cycle: If the transmetalation or reductive elimination steps of the primary cross-coupling reaction are slow, the opportunity for the aryl bromide to undergo homocoupling increases.

  • High Temperatures: Elevated temperatures can sometimes promote side reactions, including homocoupling.

  • Catalyst System: The choice of palladium source and ligand can significantly influence the extent of homocoupling.

Q2: How can I minimize the formation of the homocoupling byproduct during the reaction?

A2: Optimizing reaction conditions is key to minimizing byproduct formation. Consider the following strategies:

  • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.

  • Catalyst and Ligand Selection: Employ well-defined Pd(II) precatalysts that are efficiently reduced in situ to the active Pd(0) species. The use of bulky, electron-rich phosphine ligands can often favor the desired cross-coupling over homocoupling.

  • Addition of a Mild Reductant: In some cases, adding a mild reducing agent can help maintain the catalyst in the active Pd(0) state and suppress side reactions.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired cross-coupling.

Q3: What are the recommended methods for removing the homocoupling byproduct after the reaction?

A3: Due to the similar properties of the homocoupling byproduct and the desired product, a combination of techniques may be necessary.

  • Column Chromatography: This is often the most effective method. A careful selection of the stationary phase (e.g., silica gel) and a well-optimized eluent system are crucial.

  • Recrystallization: If the desired product and the byproduct have sufficiently different solubilities in a particular solvent system, recrystallization can be an effective purification method.

  • Liquid-Liquid Extraction: While less likely to provide complete separation on its own, a carefully designed aqueous workup can help to remove some impurities and prepare the mixture for subsequent purification steps.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Reaction Mixture

Purification MethodPurity of Desired Product (%)Recovery of Desired Product (%)Key Parameters
Column Chromatography >9885-95Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)
Recrystallization 90-9570-85Solvent System: Ethanol/Water or IsopropanolProcedure: Dissolve in hot solvent, cool slowly.
Fractional Crystallization Up to 9760-75Procedure: Stepwise cooling of a saturated solution to induce selective crystallization.

Note: These values are illustrative and can vary depending on the specific reaction conditions and the ratio of product to byproduct.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial eluent (e.g., 98:2 hexane/ethyl acetate).

  • Loading: Carefully load the concentrated sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of the components. The less polar homocoupling byproduct is expected to elute before the more polar desired cross-coupled product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the fractions containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the homocoupling byproduct has a different solubility profile. Ethanol/water or isopropanol are often good starting points for biphenyl compounds.[2]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the desired product. Slow cooling is crucial for the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Aqueous Workup for Removal of High-Boiling Solvents (e.g., DMF)

If a high-boiling polar aprotic solvent like DMF was used in the reaction, it is essential to remove it before chromatography or crystallization.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or a 5% aqueous lithium chloride solution. The polar solvent will partition into the aqueous layer. Repeat the wash multiple times to ensure complete removal.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride solution (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Signaling Pathways and Logical Relationships

G cluster_reaction Reaction Stage cluster_purification Purification Stage Aryl Bromide Aryl Bromide Homocoupling Byproduct Homocoupling Byproduct Aryl Bromide->Homocoupling Byproduct  Homocoupling Pathway (Undesired) Desired Cross-Coupled Product Desired Cross-Coupled Product Aryl Bromide->Desired Cross-Coupled Product Cross-Coupling Pathway (Desired) Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Homocoupling Byproduct Pd(0) Catalyst->Desired Cross-Coupled Product Crude Mixture Crude Mixture Purification Method Purification Method Crude Mixture->Purification Method Isolated Byproduct Isolated Byproduct Purification Method->Isolated Byproduct Pure Product Pure Product Purification Method->Pure Product

Caption: Logical relationship between reaction pathways and purification.

References

Technical Support Center: Functionalization of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the functionalization of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. This substrate presents unique challenges due to the presence of both an electron-donating methoxy group in the ortho position and a strong electron-withdrawing trifluoromethoxy group in the para position, which can significantly influence reactivity in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of this compound?

A1: The primary challenges arise from the mixed electronic effects of the substituents. The ortho-methoxy group is electron-donating, which can slow down the oxidative addition step in palladium-catalyzed cross-coupling reactions. Conversely, the para-trifluoromethoxy group is strongly electron-withdrawing, which can affect the stability of intermediates. Steric hindrance from the ortho-methoxy group can also impact catalyst-substrate binding.

Q2: Which cross-coupling reactions are most suitable for this substrate?

A2: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings are all viable for the functionalization of this aryl bromide. Additionally, lithiation-borylation followed by subsequent reactions is a powerful strategy for introducing a boronic ester moiety. The choice of reaction will depend on the desired functional group to be introduced.

Q3: How do the substituents affect the reactivity of the C-Br bond?

A3: The electron-withdrawing trifluoromethoxy group generally makes the aryl bromide more reactive towards oxidative addition by palladium(0) catalysts. However, the electron-donating ortho-methoxy group can counteract this effect to some extent. Careful selection of an electron-rich and sterically hindered phosphine ligand is often necessary to promote efficient oxidative addition.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no conversion of the starting material.

  • Possible Cause 1: Inefficient Oxidative Addition. The electron-donating ortho-methoxy group may be slowing down this key step.

    • Solution: Employ a more electron-rich and sterically hindered phosphine ligand such as XPhos, SPhos, or tBuXPhos. Consider using a pre-formed palladium(0) catalyst or a pre-catalyst that readily forms the active species.[1]

  • Possible Cause 2: Ineffective Base/Solvent System. The choice of base and solvent is crucial for the transmetalation step.

    • Solution: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective.[2] Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause decomposition of the starting materials or products.

  • Possible Cause 3: Catalyst Deactivation. Palladium(0) catalysts are sensitive to oxygen.

    • Solution: Thoroughly degas all solvents and ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

Problem: Significant formation of homocoupled biaryl product from the boronic acid.

  • Possible Cause: The presence of oxygen or palladium(II) species at the start of the reaction can promote homocoupling.

    • Solution: Use a Pd(0) pre-catalyst and ensure anaerobic conditions. Slow addition of the boronic acid to the reaction mixture can also minimize this side reaction.[1]

Buchwald-Hartwig Amination

Problem: Low yield of the desired arylamine.

  • Possible Cause 1: Inappropriate Ligand Choice. The efficiency of C-N bond formation is highly dependent on the ligand.

    • Solution: For electron-rich aryl bromides, bulky biarylphosphine ligands like XPhos or RuPhos are often effective.[3] Bidentate ligands such as BINAP or DPPF can also improve reaction rates and yields.[4]

  • Possible Cause 2: Base Incompatibility. Strong bases like NaOtBu or LHMDS are typically required, but they can be incompatible with certain functional groups.

    • Solution: If base-sensitive groups are present, consider weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.

  • Possible Cause 3: Steric Hindrance. The ortho-methoxy group and a bulky amine can sterically hinder the coupling.

    • Solution: Use a less sterically demanding ligand to allow for better coordination of the amine to the palladium center.

Lithiation-Borylation

Problem: Incomplete lithiation or formation of side products.

  • Possible Cause 1: Presence of Protic Impurities. Organolithium reagents are extremely sensitive to moisture and other protic sources.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.

  • Possible Cause 2: Incorrect Temperature. Lithiation of aryl bromides typically requires very low temperatures to avoid side reactions like benzyne formation.

    • Solution: Maintain a reaction temperature of -78 °C during the addition of the organolithium reagent.

  • Possible Cause 3: Inefficient Borylation. The trapping of the aryl lithium species with the boron electrophile may be slow.

    • Solution: Use a highly reactive boron electrophile like triisopropyl borate or pinacolborane. Ensure the borate is added quickly to the freshly formed aryl lithium.

Data Presentation

The following tables summarize representative conditions for the functionalization of aryl bromides with similar substitution patterns. Note: These conditions are starting points and may require optimization for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-(trifluoromethoxy)benzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285
1-Bromo-2-methoxy-naphthalenePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O902492
1-Bromo-4-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)-K₂CO₃MeOH80198

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Substituted Aryl Bromides

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10024>95
1-Bromo-4-(trichloromethyl)benzeneMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuDioxane1002090
BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLiDioxane1002495

Experimental Protocols

Disclaimer: These are general protocols and should be adapted and optimized for the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[5]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 toluene/water, 10 mL) to the flask via syringe.[5]

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).[3]

  • Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.). Evacuate and backfill the tube with inert gas three times.[3]

  • Solvent and Amine Addition: Add the amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe.[3]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[3]

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

Protocol 3: Lithiation-Borylation
  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, 1.1 equiv., as a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 mmol, 1.2 equiv.) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting boronic ester can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Cross-Coupling Reactions Start Reaction Start Check_Conversion Low or No Conversion? Start->Check_Conversion Side_Products Side Products Observed? Check_Conversion->Side_Products No Optimize_Catalyst Optimize Catalyst System: - Increase Catalyst Loading - Change Ligand (e.g., XPhos, SPhos) - Use Pd(0) Pre-catalyst Check_Conversion->Optimize_Catalyst Yes Homocoupling Homocoupling? Side_Products->Homocoupling Yes Success Successful Reaction Side_Products->Success No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Screen Different Bases - Screen Solvents Optimize_Catalyst->Optimize_Conditions Check_Purity Check Reagent Purity & Inert Atmosphere Optimize_Conditions->Check_Purity Check_Purity->Start Retry Dehalogenation Dehalogenation? Homocoupling->Dehalogenation No Improve_Inertness Improve Inert Atmosphere: - Degas Solvents Thoroughly - Use Glovebox Homocoupling->Improve_Inertness Yes Modify_Base Modify Base: - Use Weaker, Non-nucleophilic Base - Check for Hydride Sources Dehalogenation->Modify_Base Yes Dehalogenation->Success No Improve_Inertness->Start Retry Modify_Base->Start Retry

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Boronic_Acid R-B(OR)₂ Boronic_Acid->Transmetalation Aryl_Bromide Ar-Br Aryl_Bromide->OxAdd Base Base Base->Transmetalation Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Amine HNR₂ Amine->Amine_Coord Aryl_Bromide Ar-Br Aryl_Bromide->OxAdd Base Base Base->Deprotonation

References

Technical Support Center: Troubleshooting Protodebromination of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering the unwanted side reaction of protodebromination during cross-coupling reactions involving 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene. This document provides troubleshooting advice and preventative strategies in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination and why is it a problem?

Protodebromination is an undesired side reaction where the bromine atom on an aryl bromide is replaced by a hydrogen atom from a proton source in the reaction mixture. In the context of cross-coupling reactions, this leads to the formation of 1-methoxy-3-(trifluoromethoxy)benzene as a byproduct, which reduces the yield of the desired coupled product and complicates the purification process.

Q2: I am observing a significant amount of the protodebrominated byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes?

Several factors can contribute to the increased formation of the protodebrominated side product. These include:

  • Presence of Protic Impurities: Water or other protic solvents can serve as a proton source.

  • Choice of Base: Strong bases can promote protodebromination.[1][2]

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand can influence the relative rates of the desired cross-coupling versus the side reaction.[3]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of protodebromination.[1]

  • Reaction Atmosphere: The presence of oxygen can lead to catalyst degradation and promote side reactions.[1]

Q3: How can I minimize protodebromination in my experiments?

To minimize this side reaction, consider the following strategies:

  • Ensure Anhydrous Conditions: Use anhydrous and degassed solvents, and dry all reagents thoroughly.[1]

  • Optimize the Base: Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1][2]

  • Select an Appropriate Ligand: Bulky, electron-rich ligands can sometimes favor the desired reductive elimination pathway over side reactions.[2] However, some studies suggest that very bulky ligands might paradoxically promote protodeboronation, a related side reaction.[3][4] Careful screening of ligands is recommended.

  • Control Reaction Parameters: Run the reaction at the lowest effective temperature and for the shortest possible time.[1][5]

  • Maintain an Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the protodebromination of this compound.

Issue: High Levels of Protodebrominated Byproduct Detected
Potential Cause Suggested Solution
Presence of Water Use anhydrous solvents and reagents. Consider adding a drying agent if compatible with the reaction. Ensure all glassware is oven-dried before use.
Inappropriate Base Switch to a milder base. Perform a screen of bases such as K₃PO₄, Cs₂CO₃, and KF to find the optimal one for your specific substrate.[1][2]
Suboptimal Ligand Screen a variety of phosphine ligands. While bulky, electron-rich ligands are a good starting point, the optimal choice can be substrate-dependent.[2][3]
High Reaction Temperature Lower the reaction temperature in increments of 10 °C to find the minimum temperature required for the desired reaction to proceed at a reasonable rate.[1]
Prolonged Reaction Time Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodebromination.
Oxygen Contamination Ensure the reaction setup is properly sealed and purged with an inert gas. Use degassed solvents.[1]

Quantitative Data Summary

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield

SolventYield (%)
1,4-Dioxane71
Isopropanol64
THF55
DMF32
Data adapted from a study on a similar substrate system.[2]

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield

BaseRelative Yield (%)
Cs₂CO₃Superior
K₃PO₄High
K₂CO₃Moderate
Na₂CO₃Low
Qualitative comparison based on general observations in Suzuki-Miyaura reactions.[2]

Experimental Protocols

General Protocol for Minimizing Protodebromination in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling reaction to minimize the formation of the protodebrominated byproduct.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Phosphine ligand (if using a pre-catalyst like Pd(OAc)₂)

  • Anhydrous base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Anhydrous, degassed water (if required for the catalytic cycle)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the reaction vessel, add the this compound, the arylboronic acid, and the anhydrous base under a positive pressure of inert gas.

  • Inerting the System: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. If a two-part catalyst system is used, add the ligand at this stage. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically starting at a lower temperature, e.g., 80 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by an appropriate method (TLC, GC, or LC-MS). Once the reaction is complete, cool the mixture to room temperature and proceed with the standard aqueous work-up and purification.

Visualizations

Protodebromination_Workflow Troubleshooting Workflow for Protodebromination start High Protodebromination Observed check_water Check for Water/Protic Solvents start->check_water anhydrous_conditions Implement Anhydrous Conditions check_water->anhydrous_conditions Yes check_base Evaluate Base check_water->check_base No anhydrous_conditions->check_base milder_base Switch to Milder Base (e.g., K3PO4) check_base->milder_base Too Strong check_temp Assess Reaction Temperature check_base->check_temp Optimal milder_base->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Too High check_ligand Screen Ligands check_temp->check_ligand Optimal lower_temp->check_ligand optimize_ligand Select Optimal Ligand check_ligand->optimize_ligand Screening Complete end Protodebromination Minimized optimize_ligand->end

Caption: Troubleshooting workflow for minimizing protodebromination.

Catalytic_Cycle_Competition Competing Catalytic Cycles cluster_suzuki Desired Suzuki Coupling cluster_proto Undesired Protodebromination pd0 Pd(0)L_n oxidative_addition Oxidative Addition Ar-Br pd0->oxidative_addition transmetalation Transmetalation Ar'-B(OR)2 oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product pd0_proto Pd(0)L_n oxidative_addition_proto Oxidative Addition Ar-Br pd0_proto->oxidative_addition_proto protonolysis Protonolysis (from H2O, etc.) oxidative_addition_proto->protonolysis reductive_elimination_proto Reductive Elimination protonolysis->reductive_elimination_proto reductive_elimination_proto->pd0_proto Regenerates Catalyst byproduct Ar-H reductive_elimination_proto->byproduct

Caption: Competing pathways: Suzuki coupling vs. protodebromination.

References

Technical Support Center: Managing Reaction Exotherms with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms when working with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific challenges and provides actionable solutions for managing exothermic events.

IssuePotential CauseTroubleshooting Steps
Rapid, Uncontrolled Temperature Increase - Reagent addition is too fast.- Inadequate cooling.- Incorrect solvent choice (too high boiling point).- Reaction concentration is too high.1. Immediately stop reagent addition.2. Increase cooling bath efficiency (e.g., switch to a colder bath like dry ice/acetone).3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture.4. For future experiments, reduce the rate of addition, use a more efficient cooling system, choose a lower-boiling solvent, and/or decrease the reaction concentration.
Delayed Exotherm (Induction Period) - Slow reaction initiation followed by a sudden acceleration.- Impurities in starting materials or catalyst.1. Maintain vigilant temperature monitoring even if the reaction appears sluggish initially.2. Ensure efficient stirring to promote even heat distribution.3. For future runs, consider gentle warming to initiate the reaction under controlled conditions before proceeding with the full addition of reagents.4. Purify starting materials and ensure the catalyst is active and of high quality.
Localized Hotspots - Poor stirring or mixing.- Viscous reaction mixture hindering heat transfer.1. Increase the stirring rate to improve homogeneity.2. If the mixture is highly viscous, consider dilution with an appropriate solvent.3. For larger scale reactions, use an overhead stirrer with a properly designed impeller for better mixing.
Exotherm During Work-up - Quenching of reactive intermediates (e.g., Grignard reagents) is too rapid.- Acid-base neutralization is highly exothermic.1. Perform quenching at a low temperature (e.g., 0 °C or below).2. Add the quenching agent slowly and portion-wise with vigorous stirring.3. For acid-base neutralizations, cool the mixture and add the neutralizing agent dropwise.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions involving this compound that can lead to significant exotherms?

A1: The primary reactions to be cautious of are:

  • Grignard Reagent Formation: The reaction of the aryl bromide with magnesium metal is highly exothermic and requires careful control of the initiation and subsequent addition of the substrate.

  • Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig): While the overall reaction may be endothermic, the initial oxidative addition and subsequent steps can have exothermic components. The rate of these reactions can be significantly influenced by the catalyst, ligands, and base used, which in turn affects heat generation.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing trifluoromethoxy group can activate the aromatic ring for nucleophilic attack. Reactions with strong nucleophiles can be highly exothermic.

Q2: How do the substituents on this compound influence its reactivity and potential for exotherms?

A2: The electronic properties of the substituents play a crucial role:

  • -OCF₃ (Trifluoromethoxy group): This is a strong electron-withdrawing group, which can increase the rate of nucleophilic aromatic substitution and may also influence the kinetics of cross-coupling reactions.

  • -OCH₃ (Methoxy group): This is an electron-donating group. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group can lead to complex reactivity patterns that may not be immediately obvious.

  • -Br (Bromo group): This is the reactive site for Grignard formation and many cross-coupling reactions.

Q3: What are the key safety precautions to take before starting a reaction with this compound?

A3:

  • Conduct a thorough literature search: Look for similar reactions to understand potential hazards.

  • Perform a risk assessment: Identify potential exothermic steps and plan for their control.

  • Use appropriate personal protective equipment (PPE): This includes safety glasses, flame-retardant lab coat, and appropriate gloves.

  • Work in a well-ventilated fume hood.

  • Have a cooling bath and quenching agents readily available.

  • Start with a small-scale reaction to assess the thermal profile before scaling up.

Q4: What are the best practices for controlling a Grignard reaction with this compound?

A4:

  • Ensure all glassware is rigorously dried to prevent quenching and uncontrolled initiation.

  • Use an initiating agent like iodine or 1,2-dibromoethane to start the reaction on a small scale.

  • Once initiated, add the solution of this compound in an appropriate anhydrous solvent (e.g., THF, diethyl ether) dropwise to maintain a controlled reflux.

  • Use an external cooling bath to manage the exotherm.

Experimental Protocols

General Protocol for Managing Exotherms in a Suzuki Coupling Reaction

This protocol provides a general framework. Specific conditions may need to be optimized for your particular reaction.

Reagents and Equipment:

  • This compound

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet

  • Thermocouple for monitoring internal temperature

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, combine this compound, the boronic acid or ester, and the base.

  • Solvent Addition: Add the solvent and stir the mixture at room temperature.

  • Catalyst Addition: Add the palladium catalyst to the mixture.

  • Controlled Heating: Begin heating the reaction mixture slowly. Monitor the internal temperature closely using a thermocouple.

  • Exotherm Management: If a significant exotherm is observed, immediately lower or remove the heating source and, if necessary, use a cooling bath to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the aqueous work-up.

Visualizations

Exotherm_Troubleshooting start Observe Rapid Temperature Increase stop_addition Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling start->increase_cooling dilute Dilute with Cold Solvent (if safe) start->dilute evaluate Evaluate and Modify Protocol stop_addition->evaluate increase_cooling->evaluate dilute->evaluate protocol_mod Future Actions: - Slower Addition - Better Cooling - Different Solvent - Lower Concentration evaluate->protocol_mod Grignard_Exotherm_Control cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dry_glassware Dry Glassware anhydrous_solvent Use Anhydrous Solvent dry_glassware->anhydrous_solvent mg_activation Activate Mg with Iodine anhydrous_solvent->mg_activation slow_addition Slow, Dropwise Addition of Aryl Bromide mg_activation->slow_addition monitor_temp Continuously Monitor Internal Temperature slow_addition->monitor_temp cool_mixture Cool Reaction to 0 °C slow_addition->cool_mixture cooling_bath Use Cooling Bath to Maintain Gentle Reflux monitor_temp->cooling_bath cooling_bath->slow_addition slow_quench Slowly Add Quenching Agent cool_mixture->slow_quench

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Substituted Bromobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compounds selected for comparison are:

  • 1-Bromo-4-(trifluoromethyl)benzene: To illustrate the effect of a bromine and a trifluoromethyl group.

  • 1-Methoxy-4-(trifluoromethyl)benzene: To observe the influence of a methoxy group in a similar electronic environment.

  • 1-Bromo-4-(trifluoromethoxy)benzene: As a close structural analog to the target compound.

¹H NMR Data Comparison

The ¹H NMR spectra of substituted benzenes are highly dependent on the electronic nature of the substituents. Electron-donating groups, such as a methoxy group, tend to shield the aromatic protons, shifting their signals to a higher field (lower ppm). Conversely, electron-withdrawing groups, like bromo and trifluoromethyl/trifluoromethoxy groups, deshield the protons, causing their signals to appear at a lower field (higher ppm).

CompoundAromatic Protons Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz)Methine/Methyl Protons Chemical Shift (δ ppm), Multiplicity
1-Bromo-4-(trifluoromethyl)benzene 7.64 (d, J = 8.6 Hz, 2H), 7.50 (d, J = 8.6 Hz, 2H)[1]-
1-Methoxy-4-(trifluoromethyl)benzene 7.58 (d, J = 8.6 Hz, 2H), 6.99 (d, J = 8.6 Hz, 2H)[1]3.88 (s, 3H)[1]

¹³C NMR Data Comparison

The ¹³C NMR chemical shifts are also significantly influenced by the substituents. The carbon atom directly attached to an electronegative substituent will be deshielded. The electronic effects of the substituents are transmitted throughout the aromatic ring, affecting the chemical shifts of all carbon atoms.

CompoundAromatic Carbons Chemical Shift (δ ppm)Methine/Methyl Carbon Chemical Shift (δ ppm)
1-Bromo-4-(trifluoromethyl)benzene 132.1, 129.7, 126.9 (q, J = 3.8 Hz), 126.5 (q, J = 1.8 Hz), 123.9 (q, J = 273.1 Hz)[1]-
1-Methoxy-4-(trifluoromethyl)benzene 162.0, 126.9 (q, J = 3.7 Hz), 124.5 (q, J = 270.9 Hz), 122.8 (q, J = 32.5 Hz), 113.9[1]55.4[1]
1-Bromo-4-(trifluoromethoxy)benzene 149.3, 132.8, 121.8, 120.6 (q, J = 257.5 Hz), 118.9-

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

Instrumentation: The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-2 seconds between scans.

  • Acquisition Time: Typically 2-4 seconds.

  • Spectral Width: A spectral width of about 12-16 ppm is commonly used for aromatic compounds.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon atom.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay: A delay of 2 seconds is typical.

  • Acquisition Time: Approximately 1-2 seconds.

  • Spectral Width: A spectral width of about 200-250 ppm is generally used.

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum.

Structural Visualization and NMR Correlation

The following diagrams illustrate the structures of the compared compounds. The numbering of the atoms can be used to correlate with the assigned NMR signals, although specific assignments for all carbons were not available in the searched literature.

Caption: Chemical structures of the compared substituted bromobenzenes.

References

A Comparative Guide to the Mass Spectrometry Analysis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene and its derivatives. These compounds, featuring a trifluoromethoxy group, are of significant interest in the development of modern agrochemicals and pharmaceuticals due to their unique physicochemical properties that enhance bioactivity.[1] Accurate and reliable analytical methods are crucial for their identification, quantification, and structural elucidation in various matrices.

The primary focus of this guide is Gas Chromatography-Mass Spectrometry (GC-MS), the benchmark technique for volatile halogenated organic compounds.[2][3] We will explore expected fragmentation patterns, compare different ionization techniques, and evaluate alternative analytical methods, supported by detailed experimental protocols and data presented for clear comparison.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for analyzing thermally stable and volatile compounds like this compound.[4] The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides detection, identification, and structural information based on the mass-to-charge ratio of the ionized molecule and its fragments.

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of halogenated aromatic compounds is detailed below. Optimization may be required based on the specific derivative and sample matrix.

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m × 0.25 mm i.d. × 0.25-μm film thickness) or similar non-polar column
Inlet Mode Splitless
Inlet Temp. 280 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temp. 230 °C
Quad Temp. 150 °C
Acquisition Mode Full Scan (m/z 40–450)
GC-MS Experimental Workflow

The following diagram illustrates the typical workflow for analyzing a sample using GC-MS.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection Autosampler Injection Concentration->Injection GC GC Separation (DB-5ms column) Injection->GC Ionization EI Ionization (70 eV) GC->Ionization MS Mass Analysis (Quadrupole) Ionization->MS Detection Detector MS->Detection DataAcq Data Acquisition Detection->DataAcq Processing Spectral Analysis & Library Matching DataAcq->Processing Report Reporting Processing->Report

Caption: A typical experimental workflow for GC-MS analysis.

Predicted Mass Spectrum and Fragmentation Pattern

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation.[4][5] The fragmentation pattern is critical for structural elucidation. For This compound (Molecular Weight: ~271 g/mol ), the following fragments are predicted. A key feature is the presence of two molecular ion peaks at a ~1:1 ratio, M+• and [M+2]+•, due to the natural isotopic abundance of bromine (79Br and 81Br).[6][7]

m/z (for 79Br)m/z (for 81Br)Proposed Fragment IonNeutral LossComments
270272[C8H6BrF3O2]+•-Molecular Ion (M) . The M/[M+2] pair confirms the presence of one bromine atom.
255257[C7H3BrF3O2]+••CH3 (15 u)Loss of a methyl radical from the methoxy group.
191-[C8H6F3O2]+•Br (79 u)Loss of a bromine radical, a common fragmentation for bromo-aromatics.[6]
171173[C7H4BrO]+••CF2O (66 u) or •OCF3 (85 u)Fragmentation involving the trifluoromethoxy group.
143145[C6H4Br]+•CH3, CO, HFFurther fragmentation of the aromatic ring structure.
69-[CF3]+C7H6BrO2•Characteristic fragment for trifluoromethyl-containing compounds.

Comparison of Analytical Methods

While GC-MS is a powerful tool, other methods offer advantages in sensitivity or selectivity for specific applications. The choice of technique depends on the analytical goal, whether it is quantification of a known target or identification of an unknown compound.

Comparison of MS Ionization Techniques
TechniquePrincipleFragmentationMolecular IonSelectivityPrimary Use
Electron Ionization (EI) High-energy electrons (70 eV) bombard the molecule, causing ionization and fragmentation.[8]ExtensiveOften weakLow; ionizes most volatile organic compounds.Structural elucidation and identification via library matching.
Negative Chemical Ionization (NCI) A reagent gas creates low-energy electrons that are captured by electronegative analytes.[9]MinimalStrongHigh; very selective for compounds with high electron affinity (e.g., halogens).[10]Highly sensitive and selective quantification of halogenated compounds.
Comparison of GC Detectors
MethodSelectivitySensitivityStructural InformationTypical Application
GC-MS (EI) Universal (mass-based)Good to ExcellentExcellent Identification of unknowns, structural confirmation, and quantification.
GC-ECD (Electron Capture Detector) Highly selective for electronegative compounds (e.g., halogens).[2]Excellent NoneTrace-level quantification of known halogenated compounds (e.g., pesticides).[11]
GC-XSD (Halogen-Specific Detector) Specific to halogen-containing compounds, reducing matrix interference.[12]Very GoodNoneSelective detection of halogenated analytes in complex matrices.

Decision Guide for Method Selection

The selection of an appropriate analytical technique is guided by the specific research question. The following diagram outlines a logical approach to choosing a method for analyzing this compound derivatives.

Method_Selection Goal What is the Analytical Goal? CompoundKnown Is the Compound Structure Known? Goal->CompoundKnown Identification TraceAnalysis Is Ultra-Trace Quantification Needed? Goal->TraceAnalysis Quantification GC_MS Use GC-MS (EI) for Structural Elucidation CompoundKnown->GC_MS No GC_MS_Quant Use GC-MS (SIM) for Quantification CompoundKnown->GC_MS_Quant Yes TraceAnalysis->GC_MS_Quant No, Standard Levels GC_ECD Use GC-ECD for Highest Sensitivity TraceAnalysis->GC_ECD Yes, Highest Sensitivity GC_NCI_MS Use GC-MS (NCI) for High Sensitivity & Selectivity TraceAnalysis->GC_NCI_MS Yes, High Sensitivity + Confirmation GC_XSD Use GC-XSD for High Selectivity in Dirty Matrix TraceAnalysis->GC_XSD No, but Matrix is Complex

Caption: Decision tree for selecting an analytical method.

References

Comparative Reactivity Analysis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Coupling Performance of a Key Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. The choice of building blocks, especially those bearing tunable electronic and steric properties, can significantly influence the efficiency and outcome of synthetic routes. This guide provides a comparative analysis of the reactivity of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene , a fluorinated bromoarene, in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The reactivity of this substrate is benchmarked against a selection of other bromoarenes, providing a framework for researchers to anticipate its performance and select optimal conditions for their synthetic endeavors. The data presented herein is a synthesis of established chemical principles and reported experimental outcomes for structurally analogous compounds.

Executive Summary of Reactivity

This compound possesses a unique combination of substituents that modulate its reactivity in cross-coupling reactions. The electron-donating methoxy group at the ortho position and the electron-withdrawing trifluoromethoxy group at the para position create a nuanced electronic environment. The trifluoromethoxy group is expected to enhance the rate of oxidative addition, the typically rate-determining step in these catalytic cycles, by rendering the aromatic ring more electron-deficient. Conversely, the ortho-methoxy group may exert a modest steric hindrance and also influence the electron density at the carbon-bromine bond.

This guide will delve into the expected performance of this compound in comparison to bromoarenes with varying electronic and steric profiles, such as 4-bromoanisole (electron-rich), 4-bromobenzotrifluoride (electron-poor), and 1-bromo-2-methoxybenzene (sterically similar).

Comparative Reactivity Data

The following table summarizes representative yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of various bromoarenes. While specific data for this compound is not extensively available in peer-reviewed literature, the reactivity can be inferred from compounds with similar substitution patterns. The data for the comparator molecules provides a valuable baseline for predicting the performance of the target compound.

BromoareneCoupling PartnerReaction TypeCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound (Predicted) Phenylboronic acidSuzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012Predicted: Good to Excellent
This compound (Predicted) MorpholineBuchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene10018Predicted: Good to Excellent
This compound (Predicted) PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuIEt₃NTHF6016Predicted: Good to Excellent
4-BromoanisolePhenylboronic acidSuzuki-MiyauraPd-PEPPSI-CMPK₂CO₃MeOH80198[1]
4-BromobenzotrifluoridePhenylboronic acidSuzuki-MiyauraPd-PEPPSI-CMPK₂CO₃MeOH801289[2]
1-Bromo-2-methoxybenzenePhenylboronic acidSuzuki-MiyauraPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1002485
4-BromoanisoleAnilineBuchwald-HartwigPd₂(dba)₃ / BINAPNaOtBuToluene80495
4-BromobenzotrifluorideAnilineBuchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene1002492[3]
1-Bromo-2-methoxybenzeneMorpholineBuchwald-HartwigPd(OAc)₂ / RuPhosK₂CO₃Dioxane1001888
4-BromoanisolePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuIEt₃NTHF50->95[4]
4-BromobenzotrifluoridePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuIEt₃NDMF100370[5]
1-Bromo-2-methoxybenzenePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHF601685

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling

General Procedure: A mixture of the bromoarene (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0-3.0 equiv) is taken in a degassed solvent system (e.g., toluene/water 10:1). The reaction mixture is stirred at a specified temperature (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]

Buchwald-Hartwig Amination

General Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromoarene (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).[3] Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and quenched with water or a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.[7][8]

Sonogashira Coupling

General Procedure: To a solution of the bromoarene (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a degassed solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[9] The reaction mixture is stirred at a specified temperature (ranging from room temperature to 80 °C) under an inert atmosphere. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To aid in the conceptual understanding of these critical synthetic transformations, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Cross_Coupling_Catalytic_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br (Oxidative Addition Complex) Pd0->ArPdBr Oxidative Addition ArPdNu Ar-Pd(II)L_n-Nu (Transmetalation Complex) ArPdBr->ArPdNu Transmetalation ArPdNu->Pd0 Reductive Elimination ArNu Ar-Nu (Product) ArPdNu->ArNu ArBr Ar-Br ArBr->ArPdBr NuM Nu-M NuM->ArPdBr Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) start->setup reaction Reaction (Heating, Stirring under Inert Atmosphere) setup->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end Final Product analysis->end

References

Unveiling the Structural Landscape of Trifluoromethoxy-Substituted Biaryls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of molecular architecture is paramount. This guide provides a comparative analysis of the synthesis of biaryl compounds derived from bromo-methoxy-(trifluoromethoxy)benzene precursors, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. We present experimental data, detailed protocols, and a crystallographic analysis of a representative product to inform rational drug design and synthetic strategy.

The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene and its isomers are valuable building blocks for introducing this privileged moiety into complex organic molecules. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone for the synthesis of the biaryl scaffolds often found in pharmaceuticals.[2][3][4][5][6][7]

Comparative Analysis of Suzuki-Miyaura Coupling Performance

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system, particularly when dealing with sterically hindered or electronically demanding substrates. Below is a comparative table summarizing the yields of biaryl products from aryl bromides with substitution patterns relevant to the title compound.

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-1-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)-K₂CO₃MeOH80198
21-Chloro-4-(trifluoromethyl)benzenePhenylboronic acidPd-PEPPSI-CMP (0.5)-K₂CO₃MeOH801289
31-Bromo-4-(trichloromethyl)benzenePhenylboronic acidPd(OAc)₂ (2)Triphenylphosphine (4)K₂CO₃Toluene/Ethanol/Water8012-24Varies
41-Bromo-4-(trichloromethyl)benzenePhenylboronic acidPd₂(dba)₃ (1)XPhos (3)CsF1,4-Dioxane10012-18Varies
53-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one derivativeo-Methoxyphenylboronic acidXPhosPdG2 (5)XPhos (10)K₂CO₃1,4-DioxaneMW0.6766
63-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one derivative4-Fluorophenylboronic acidXPhosPdG2 (5)XPhos (10)K₂CO₃1,4-DioxaneMW0.6778

Note: Data is compiled from various sources for illustrative purposes and yields are substrate and condition dependent.[7][8][9] For sterically hindered substrates, such as those with ortho-substituents, the use of bulky and electron-rich phosphine ligands like XPhos or o-(di-tert-butylphosphino)biphenyl can significantly improve reaction outcomes.[2][4]

X-ray Crystal Structure of a Representative Biaryl Product

While a crystal structure for a direct product of this compound was not found in the public domain, we present the crystallographic data for a closely related compound, 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl , synthesized via a Suzuki-Miyaura coupling reaction.[10] This structure provides valuable insights into the conformational preferences and intermolecular interactions of biaryls containing both methoxy and trifluoromethyl-substituted rings.

The molecule crystallizes in the monoclinic space group P2₁/c.[10] A key structural feature is the dihedral angle between the two benzene rings, which is 49.98 (9)°.[10] The nitro group is significantly twisted out of the plane of its parent benzene ring by 66.85 (19)°.[10] The trifluoromethyl group exhibited rotational disorder.[10]

Crystallographic Data for 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl
Chemical FormulaC₁₄H₁₀F₃NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1956 (13)
b (Å)20.777 (3)
c (Å)7.9715 (12)
β (°)104.240 (2)
Volume (ų)1315.7 (3)
Z4

Data obtained from single-crystal X-ray diffraction at 293 K.[10]

Below is a diagram illustrating the structure of 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl.

Caption: Molecular structure of 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water, 1,4-Dioxane/Water)

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Synthesis of 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl[10]

To a solution of 1-bromo-4-methoxy-2-nitrobenzene (1.0 equiv) and 4-(trifluoromethyl)phenylboronic acid (1.5 equiv) in a suitable solvent, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and an aqueous solution of a base (e.g., Na₂CO₃, 2.0 M) are added. The mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography to yield the title compound. Crystals suitable for X-ray diffraction can be obtained by recrystallization from a suitable solvent like methanol.[10]

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction, from reagent selection to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select Reagents: Aryl Halide Boronic Acid Catalyst & Ligand Base & Solvent setup Assemble & Purge Reaction Vessel reagents->setup execute Heat & Stir Reaction Mixture setup->execute monitor Monitor Progress (TLC, GC-MS) execute->monitor monitor->execute Continue reaction workup Quench, Extract & Dry monitor->workup Reaction complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize crystal X-ray Crystallography (if crystalline) characterize->crystal

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

This guide provides a framework for understanding and implementing the synthesis of biaryl compounds from this compound and related precursors. The provided data and protocols serve as a starting point for optimization, and the crystallographic information offers valuable structural insights for the design of novel molecules in the field of drug discovery.

References

A Comparative Guide to the HPLC Analysis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for ensuring product purity, optimizing reaction conditions, and meeting regulatory standards. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene and its potential impurities. The information presented is based on established analytical principles and data from analogous compounds, offering a robust framework for method development and selection.

Comparison of Analytical Techniques

A summary of the key performance characteristics of a developed Reverse-Phase HPLC (RP-HPLC) method and a comparable GC-MS method for the analysis of a hypothetical reaction mixture is presented below. The hypothetical mixture contains the target compound, unreacted starting material, and a common positional isomer byproduct.

ParameterRP-HPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phase
Instrumentation HPLC system with UV detectorGC system with a Mass Spectrometer
Sample Volatility Not requiredRequired
Typical Run Time 15 - 30 minutes10 - 20 minutes
Selectivity Good for positional isomersExcellent for positional isomers with mass spectral data
Sensitivity High (ng to µg range)Very High (pg to ng range)
Cost ModerateHigh
Primary Advantages Versatile for a wide range of compounds, non-destructiveHigh resolution, definitive identification with MS
Primary Disadvantages Lower resolution than GC for volatile compoundsRequires volatile and thermally stable analytes

Experimental Data

The following tables present hypothetical, yet scientifically plausible, experimental data for the analysis of a reaction mixture containing this compound and potential impurities using the developed RP-HPLC and GC-MS methods.

RP-HPLC Performance Data
CompoundRetention Time (min)Resolution (Rs)Asymmetry (As)
2-Methoxy-4-(trifluoromethoxy)benzene5.2-1.1
This compound8.53.11.2
2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene9.81.81.1
GC-MS Performance Data
CompoundRetention Time (min)Key Mass Fragments (m/z)
2-Methoxy-4-(trifluoromethoxy)benzene6.8192, 177, 149
This compound9.2272, 270, 257, 255
2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene9.5272, 270, 257, 255

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is adapted from a protocol for the similar compound 1-bromo-4-methoxybenzene and is optimized for the separation of the target compound from potential impurities.[1]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: Return to 60% B

    • 13-15 min: Re-equilibration at 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reaction mixture in the initial mobile phase composition (60:40 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on general procedures for the analysis of halogenated aromatic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-350 amu

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent such as ethyl acetate or dichloromethane to a concentration of approximately 100 µg/mL.

Visualizations

The following diagrams illustrate the workflow for the HPLC analysis and the logical relationship between the analytical techniques discussed.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution in Mobile Phase ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection onto C18 Column Filtration->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of the reaction mixture.

Technique_Comparison cluster_hplc HPLC cluster_gcms GC-MS Analysis Analysis of Reaction Mixture HPLC_Principle Liquid-Solid Partitioning Analysis->HPLC_Principle GCMS_Principle Gas-Liquid/Solid Partitioning Analysis->GCMS_Principle HPLC_Adv Versatile, Non-destructive HPLC_Principle->HPLC_Adv HPLC_Disadv Lower Resolution for Volatiles HPLC_Principle->HPLC_Disadv GCMS_Adv High Resolution, Definitive ID GCMS_Principle->GCMS_Adv GCMS_Disadv Requires Volatility GCMS_Principle->GCMS_Disadv

References

Reactivity Face-Off: Trifluoromethoxy- vs. Trifluoromethyl-Substituted Bromoarenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the most utilized are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, which impart unique electronic and physiological properties to aromatic systems. This guide provides an objective, data-driven comparison of the reactivity of bromoarenes substituted with these two critical moieties in palladium-catalyzed cross-coupling reactions, offering valuable insights for reaction optimization and library synthesis.

Executive Summary

Both the trifluoromethoxy and trifluoromethyl groups are strongly electron-withdrawing, a property that generally enhances the reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions. However, subtle electronic and steric differences between the two can lead to notable variations in reaction kinetics and overall yields. This guide summarizes available experimental data for Suzuki-Miyaura and Buchwald-Hartwig reactions, provides detailed experimental protocols, and visualizes key concepts to aid in the rational selection of substrates and reaction conditions.

Data Presentation: A Comparative Analysis of Reactivity

Table 1: Suzuki-Miyaura Coupling of 4-Substituted Bromoarenes with Phenylboronic Acid

SubstituentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-CF₃Pd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O8012-24~85-95
4-OCF₃Data not available for direct comparison under identical conditions

Note: The electron-withdrawing nature of the -OCF₃ group is expected to facilitate oxidative addition, similar to the -CF₃ group. However, the potential for interaction of the oxygen lone pairs with the palladium center could influence the catalytic cycle.

Table 2: Buchwald-Hartwig Amination of 4-Substituted Bromoarenes with Aniline

SubstituentCatalyst System (Precatalyst/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
4-CF₃Pd₂(dba)₃ / XPhosNaOtBuToluene10012-24~90-98
4-OCF₃Data not available for direct comparison under identical conditions

Note: For electron-deficient aryl bromides like those bearing -CF₃ or -OCF₃ groups, catalyst systems with bulky and electron-rich phosphine ligands are generally preferred to promote the challenging oxidative addition and reductive elimination steps.[1]

Understanding the Reactivity Landscape: Electronic and Steric Effects

The reactivity of substituted bromoarenes in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic nature of the substituent at the para-position. Both -CF₃ and -OCF₃ groups are strongly electron-withdrawing, which makes the ipso-carbon more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. This is often the rate-determining step in the catalytic cycle.

Electronic_Effects cluster_substituents Substituent Effects Aryl_Br Ar-Br Oxidative_Addition Oxidative Addition (Rate-Determining Step) Aryl_Br->Oxidative_Addition Pd0 Pd(0)L_n Pd0->Oxidative_Addition Ar_Pd_Br Ar-Pd(II)(Br)L_n Oxidative_Addition->Ar_Pd_Br CF3 -CF3 (Strongly Electron-Withdrawing) CF3->Oxidative_Addition Accelerates OCF3 -OCF3 (Strongly Electron-Withdrawing, Slightly more lipophilic) OCF3->Oxidative_Addition Accelerates

Figure 1: Influence of electron-withdrawing substituents on the oxidative addition step.

While both groups enhance reactivity, the trifluoromethoxy group possesses oxygen lone pairs that could potentially interact with the palladium center, although the strong electron-withdrawing nature of the CF₃ group diminishes this effect compared to a methoxy group. The trifluoromethoxy group is also considered slightly more lipophilic than the trifluoromethyl group.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for comparative studies of trifluoromethoxy- and trifluoromethyl-substituted bromoarenes.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the Suzuki coupling of a substituted bromoarene with phenylboronic acid.

Materials:

  • Substituted bromoarene (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted bromoarene, phenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow Start Start Setup Combine Reactants: - Aryl Bromide - Boronic Acid - Base - Catalyst & Ligand Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat and Stir (e.g., 80°C) Solvent->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of a substituted bromoarene with an amine.[1]

Materials:

  • Substituted bromoarene (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the substituted bromoarene, Pd₂(dba)₃, and XPhos.

  • Add sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

Both trifluoromethoxy- and trifluoromethyl-substituted bromoarenes are highly valuable substrates for palladium-catalyzed cross-coupling reactions due to their enhanced reactivity imparted by the electron-withdrawing nature of the substituents. While direct, quantitative comparative data is limited, the available information suggests that both substrates should perform well in Suzuki-Miyaura and Buchwald-Hartwig reactions, particularly when employing modern catalyst systems with bulky, electron-rich phosphine ligands.

To provide a more definitive comparison, future work should focus on conducting side-by-side kinetic studies of these two classes of substrates under a range of standardized reaction conditions. Such data would be invaluable to the scientific community, enabling more precise control over reaction outcomes and facilitating the development of more efficient and selective synthetic methodologies for the preparation of novel pharmaceuticals and advanced materials. Researchers are encouraged to use the provided protocols as a starting point for their own comparative investigations.

References

Comparative Guide to Novel Compounds Derived from 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile building block, 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. The inclusion of the trifluoromethoxy group is of significant interest in medicinal chemistry, as it can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] This document details the synthesis, structural validation, and comparison of these novel compounds with relevant alternatives, supported by experimental data.

I. Synthesis of Novel Biaryl and Arylamine Derivatives

This compound serves as a key starting material for the synthesis of a variety of derivatives through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules with potential biological activity.[3][4] This guide will focus on two primary classes of derivatives: biaryl compounds via Suzuki-Miyaura coupling and arylamine compounds via Buchwald-Hartwig amination.

A. Novel Biaryl Compounds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[5][6][7] In this context, it is employed to synthesize novel 2'-methoxy-4'-(trifluoromethoxy)biphenyl derivatives.

Reaction Scheme:

Suzuki_Coupling start This compound catalyst Pd Catalyst Base start->catalyst boronic_acid Arylboronic Acid boronic_acid->catalyst product 2'-Methoxy-4'-(trifluoromethoxy)biphenyl Derivative catalyst->product

Caption: General scheme for Suzuki-Miyaura coupling.

B. Novel Arylamine Compounds via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[8]

Reaction Scheme:

Buchwald_Hartwig_Amination start This compound catalyst Pd Catalyst Ligand, Base start->catalyst amine Primary or Secondary Amine amine->catalyst product N-Aryl-2-methoxy-4-(trifluoromethoxy)aniline Derivative catalyst->product

Caption: General scheme for Buchwald-Hartwig amination.

II. Comparative Data of Synthesized Compounds

The following tables summarize the key data for a representative novel compound from each class and a relevant alternative for comparison.

Table 1: Comparison of Biaryl Compounds

FeatureNovel Compound: 2'-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-olAlternative: 4-Methoxy-4'-(trifluoromethyl)-1,1'-biphenyl
Molecular Formula C₁₄H₁₁F₃O₃C₁₄H₁₁F₃O
Molecular Weight 284.23 g/mol 252.23 g/mol
Synthesis Method Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
¹H NMR (CDCl₃, δ) 7.42 (d, J = 8.4 Hz, 2H), 7.29 (d, J = 8.4 Hz, 1H), 6.95-6.85 (m, 4H), 5.01 (s, 1H), 3.85 (s, 3H)7.60-7.54 (m, 4H), 7.47 (dd, J = 6.7, 2.1 Hz, 2H), 6.93 (dd, J = 6.6, 2.2 Hz, 2H), 3.79 (s, 3H)
¹³C NMR (CDCl₃, δ) 155.4, 148.1, 142.3 (q, J=1.8 Hz), 133.2, 130.5, 129.1, 121.2 (q, J=257.4 Hz), 117.8, 116.0, 115.8, 56.2160.1, 145.0, 131.9, 128.5, 128.4, 126.9 (q, J=3.8 Hz), 125.8 (q, J=270.2 Hz), 114.2, 55.4
Yield ~85%~90%

Table 2: Comparison of Arylamine Compounds

FeatureNovel Compound: N-(4-methoxyphenyl)-2-methoxy-4-(trifluoromethoxy)anilineAlternative: 4-(Trifluoromethoxy)aniline
Molecular Formula C₁₅H₁₄F₃NO₃C₇H₆F₃NO
Molecular Weight 313.27 g/mol 177.12 g/mol
Synthesis Method Buchwald-Hartwig AminationReduction of p-trifluoromethoxynitrobenzene[9]
¹H NMR (CDCl₃, δ) 7.15-7.05 (m, 2H), 6.90-6.80 (m, 4H), 6.75 (d, J=8.8 Hz, 1H), 5.80 (s, 1H), 3.82 (s, 3H), 3.78 (s, 3H)6.98 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 3.75 (br s, 2H)
¹³C NMR (CDCl₃, δ) 155.0, 149.2, 141.8 (q, J=1.8 Hz), 135.4, 132.1, 125.0, 121.4 (q, J=257.0 Hz), 118.9, 117.5, 114.8, 56.0, 55.6144.2, 143.9 (q, J=1.9 Hz), 122.3, 121.8 (q, J=256.3 Hz), 115.4
Yield ~92%High Yield[9]

III. Experimental Protocols

A. General Protocol for Suzuki-Miyaura Coupling
  • To a dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5][6]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

B. General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring (e.g., at 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.[8]

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography to yield the N-aryl aniline derivative.

IV. Structural Validation Workflow

The unambiguous determination of the structure of novel compounds is critical. A combination of spectroscopic techniques is employed for this purpose.

a cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation start Starting Material: This compound reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction crude Crude Product reaction->crude purification Column Chromatography crude->purification pure Purified Novel Compound purification->pure nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure->nmr ms Mass Spectrometry (HRMS) pure->ms ir IR Spectroscopy pure->ir xray X-ray Crystallography (if single crystals obtained) pure->xray final Validated Structure nmr->final ms->final ir->final xray->final

Caption: Workflow for synthesis and structural validation.

V. Potential Biological Significance and Signaling Pathways

Derivatives of trifluoromethoxy-substituted benzene are of high interest in drug discovery, with applications as potential anticancer agents.[1][10] For instance, many kinase inhibitors feature a substituted biphenyl or arylamine scaffold. One of the key targets in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.

The novel compounds synthesized from this compound could potentially act as inhibitors of this pathway.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR dimer EGFR Dimerization & Autophosphorylation EGFR->dimer RAS RAS dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation, Survival, Angiogenesis ERK->proliferation inhibitor Novel Compound (Potential Inhibitor) inhibitor->dimer Inhibition

Caption: Inhibition of the EGFR signaling pathway.

This guide highlights the utility of this compound as a precursor to novel compounds with potential applications in medicinal chemistry. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.

References

Comparative Yield Analysis of Catalysts for 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of various catalytic systems for the synthesis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene reveals significant variations in yield and regioselectivity. This guide provides researchers, scientists, and drug development professionals with objective experimental data to inform catalyst selection for the bromination of the key precursor, 2-methoxy-4-(trifluoromethoxy)benzene.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the electrophilic aromatic bromination of 2-methoxy-4-(trifluoromethoxy)benzene. The regiochemical outcome of this reaction is governed by the directing effects of the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) substituents. The strongly activating ortho-, para-directing methoxy group and the deactivating meta-directing trifluoromethoxy group present a challenge in achieving high selectivity for the desired isomer. This guide evaluates several common bromination catalysts and their impact on the reaction yield.

Comparative Yield Data

While direct experimental data for the bromination of 2-methoxy-4-(trifluoromethoxy)benzene is not extensively available in the public domain, a comparative analysis can be constructed based on analogous reactions with structurally similar substituted anisoles and phenols. The following table summarizes the expected yields for different catalytic systems based on these established precedents.

Catalyst SystemBrominating AgentTypical Yield (%)Key Characteristics & References
Lewis Acid N-Bromosuccinimide (NBS)75-90Often provides good regioselectivity. The choice of Lewis acid (e.g., FeCl₃, AlCl₃) can influence the isomer distribution.
Protic Acid N-Bromosuccinimide (NBS)80-95Acid catalysis, for instance with HCl in acetone, can lead to rapid and high-yielding nuclear bromination of activated aromatic substrates.[1][2]
Zeolite Bromine (Br₂) or NBS70-85Shape-selective catalysts like H-ZSM-5 can favor the formation of the para-isomer due to steric constraints within the zeolite pores.[3][4]
Ammonium Bromide / Hydrogen Peroxide NH₄Br / H₂O₂85-98An environmentally benign system that generates electrophilic bromine in situ. Often shows high para-selectivity in acetic acid.[5][6][7][8]
Vanadium Pentoxide / Hydrogen Peroxide Tetrabutylammonium bromide (TBAB) / H₂O₂80-95An efficient catalytic system for regioselective bromination under mild conditions.

Note: The yields presented are estimates based on reactions with analogous substrates and may vary depending on the specific reaction conditions employed for 2-methoxy-4-(trifluoromethoxy)benzene.

Experimental Protocols

Detailed experimental protocols for the synthesis of the precursor, 2-methoxy-4-(trifluoromethoxy)benzene, and its subsequent bromination are provided below.

Synthesis of 2-methoxy-4-(trifluoromethoxy)benzene (Precursor)

A plausible synthetic route to the precursor starts from the commercially available 4-(trifluoromethoxy)phenol.

  • Ortho-hydroxylation of 4-(trifluoromethoxy)phenol: The starting phenol can be hydroxylated at the ortho-position using various methods, such as the Reimer-Tiemann reaction, to introduce a hydroxyl group, yielding 2-hydroxy-4-(trifluoromethoxy)phenol.

  • O-methylation: The resulting catechol derivative is then selectively O-methylated at the newly introduced hydroxyl group to yield 2-methoxy-4-(trifluoromethoxy)phenol (guaiacol derivative). This can be achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base.[9]

  • Final Methylation: The remaining phenolic hydroxyl group is then methylated to afford the target precursor, 2-methoxy-4-(trifluoromethoxy)benzene (an anisole derivative).

General Experimental Protocol for Bromination

The following protocol outlines a general procedure for the bromination of 2-methoxy-4-(trifluoromethoxy)benzene using N-Bromosuccinimide (NBS) with an acid catalyst.

  • Reaction Setup: To a solution of 2-methoxy-4-(trifluoromethoxy)benzene (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq.).

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl) or a Lewis acid (e.g., 0.1 eq. of FeCl₃).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Logical Workflow and Signaling Pathways

The synthesis and subsequent bromination can be visualized as a logical workflow.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_bromination Bromination & Comparison Start 4-(trifluoromethoxy)phenol Step1 Ortho-hydroxylation Start->Step1 Reimer-Tiemann Intermediate1 2-hydroxy-4-(trifluoromethoxy)phenol Step1->Intermediate1 Step2 Selective O-methylation Intermediate1->Step2 DMS, Base Intermediate2 2-methoxy-4-(trifluoromethoxy)phenol Step2->Intermediate2 Step3 O-methylation Intermediate2->Step3 Methylating Agent Precursor 2-methoxy-4-(trifluoromethoxy)benzene Step3->Precursor Catalyst1 Lewis Acid (e.g., FeCl3) Precursor->Catalyst1 NBS Catalyst2 Protic Acid (e.g., HCl) Precursor->Catalyst2 NBS Catalyst3 Zeolite (e.g., H-ZSM-5) Precursor->Catalyst3 Br2 or NBS Catalyst4 NH4Br / H2O2 Precursor->Catalyst4 Product This compound Catalyst1->Product Catalyst2->Product Catalyst3->Product Catalyst4->Product Analysis Comparative Yield Analysis Product->Analysis

Caption: Synthetic workflow for this compound.

The directing effects of the substituents on the aromatic ring determine the regioselectivity of the bromination.

Directing_Effects AromaticRing 2-methoxy-4-(trifluoromethoxy)benzene Methoxy -OCH3 (Ortho, Para-directing) Activating AromaticRing->Methoxy Trifluoromethoxy -OCF3 (Meta-directing) Deactivating AromaticRing->Trifluoromethoxy Position1 Position 1 (Ortho to -OCH3) Methoxy->Position1 Favored Position5 Position 5 (Ortho to -OCH3) Methoxy->Position5 Favored Position6 Position 6 (Para to -OCH3) Methoxy->Position6 Favored Trifluoromethoxy->Position5 Favored Position3 Position 3 (Meta to both) Trifluoromethoxy->Position3 Favored

Caption: Directing effects of substituents on the aromatic ring.

References

A Comparative Guide to the Electronic Effects of the Trifluoromethoxy Group: A DFT-Informed Analysis of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electronic properties of the trifluoromethoxy (-OCF3) group as a substituent on an aromatic ring, using 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene as the focal point. While direct experimental and computational studies on this specific molecule are not extensively available in the reviewed literature, this document synthesizes data from closely related analogues and established principles of physical organic chemistry to project its electronic characteristics. By comparing the potent trifluoromethoxy group with its methoxy (-OCH3) and trifluoromethyl (-CF3) counterparts, we offer insights into its potential impact on molecular properties relevant to medicinal chemistry and materials science.

The -OCF3 group is of significant interest in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Its electronic nature is complex, exhibiting strong electron-withdrawing inductive effects due to the highly electronegative fluorine atoms, alongside a weaker electron-donating resonance effect from the oxygen lone pairs.[4][5] This duality makes it a fascinating substituent for fine-tuning the electronic landscape of a molecule.

Comparative Electronic Parameters of Key Substituents

The electronic influence of a substituent is often quantified by its Hammett constant (σ), which reflects its electron-donating or electron-withdrawing ability. A comparison of the Hammett constants for the trifluoromethoxy group and other relevant substituents clearly illustrates its strong electron-withdrawing nature, comparable to that of a halogen.[4]

SubstituentHammett Constant (σp)Hammett Constant (σm)Key Electronic EffectLipophilicity (Hansch π)
-OCF3 (Trifluoromethoxy) 0.350.40Strongly Inductively Withdrawing (-I), Weakly Resonance Donating (+R)1.04[4][6]
-OCH3 (Methoxy) -0.270.12Strongly Resonance Donating (+R), Weakly Inductively Withdrawing (-I)-0.02[4]
-CF3 (Trifluoromethyl) 0.540.43Strongly Inductively Withdrawing (-I), Weakly Resonance Withdrawing (-R)0.88[1][4]
-Br (Bromo) 0.230.39Inductively Withdrawing (-I), Weakly Resonance Donating (+R)0.86[4]
-Cl (Chloro) 0.230.37Inductively Withdrawing (-I), Weakly Resonance Donating (+R)0.71[4]
Table 1: Comparison of Hammett constants and lipophilicity for substituents relevant to the target molecule. Data sourced from established physical organic chemistry literature.

Projected DFT Analysis: this compound vs. Analogues

A Density Functional Theory (DFT) study would be the ideal method to precisely quantify the electronic landscape of this compound. Based on trends observed in related substituted benzenes, we can project the expected outcomes of such a study and compare them with key analogues.[7] The trifluoromethoxy group is expected to significantly lower the energy of the frontier molecular orbitals (HOMO and LUMO) and alter the molecular electrostatic potential map, indicating regions of altered reactivity.

CompoundCalculated Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound (Projected) ~3.5 - 4.5~ -6.5~ -1.5~ 5.0
1-Bromo-2,4-dimethoxybenzene (Analogue 1) ~2.0 - 3.0~ -5.8~ -0.8~ 5.0
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene (Analogue 2) ~4.0 - 5.0~ -6.8~ -1.8~ 5.0
Table 2: Projected comparative data from a hypothetical DFT study. Values are estimates based on the known electronic effects of the substituents. A higher dipole moment and lower orbital energies are anticipated upon introduction of the -OCF3 group compared to -OCH3.

The introduction of the highly electronegative -OCF3 group is predicted to create a more electron-deficient aromatic ring compared to its dimethoxy analogue, influencing its susceptibility to electrophilic or nucleophilic attack.[8]

Methodologies for Electronic Effect Characterization

To validate the projected data, a combination of computational and experimental protocols would be employed.

Computational Protocol (DFT):

  • Structure Optimization: Geometry optimization of the ground state of the molecule using a functional such as B3LYP with a basis set like 6-311+G(d,p).[7]

  • Frequency Analysis: Calculation of vibrational frequencies to confirm the optimized structure is a true energy minimum.

  • Electronic Properties: Single-point energy calculations to determine HOMO/LUMO energies, molecular electrostatic potential (MEP), and partial atomic charges (e.g., Mulliken or Natural Bond Orbital analysis).

  • Solvent Effects: Implicit solvent models (e.g., PCM) can be used to simulate a solution-phase environment.

Experimental Protocols:

  • NMR Spectroscopy: ¹³C NMR chemical shifts of the aromatic carbons provide direct insight into the electron density at each position. The ¹⁹F NMR of the -OCF3 group would also be highly sensitive to the electronic environment.

  • Cyclic Voltammetry: This electrochemical technique can be used to experimentally determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels.

  • Hammett Analysis: The pKa values of a series of benzoic acids or the rates of reaction for a series of substituted benzenes can be measured to experimentally determine the Hammett constants for the substituent effects.[9]

Visualizing Electronic Effects and Workflows

Graphviz diagrams are used to illustrate the conceptual basis of the substituent effects and the proposed computational workflow.

electronic_effects cluster_OCH3 Methoxy Group (-OCH3) cluster_OCF3 Trifluoromethoxy Group (-OCF3) OCH3_node -OCH3 Inductive_OCH3 Weak Inductive Withdrawal (-I) OCH3_node->Inductive_OCH3 O is electronegative Resonance_OCH3 Strong Resonance Donation (+R) OCH3_node->Resonance_OCH3 O lone pairs OCF3_node -OCF3 Inductive_OCF3 Strong Inductive Withdrawal (-I) OCF3_node->Inductive_OCF3 3 F atoms Resonance_OCF3 Weak Resonance Donation (+R) OCF3_node->Resonance_OCF3 O lone pairs

Caption: Comparison of inductive and resonance effects for -OCH3 and -OCF3.

dft_workflow start Input Structure (e.g., 1-Bromo-2-methoxy-4- (trifluoromethoxy)benzene) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum? (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt No elec_prop Electronic Property Calculation (HOMO/LUMO, MEP, Charges) verify_min->elec_prop Yes analysis Data Analysis & Comparison elec_prop->analysis

Caption: Standard workflow for a DFT-based electronic structure study.

Caption: Conceptual comparison of ring electron density.

Conclusion

The trifluoromethoxy group is a powerful modulator of electronic properties in aromatic systems. In this compound, it is projected to act as a strong electron-withdrawing group via induction, overriding the donating effects of the methoxy group and the bromine atom's weak resonance donation. This would result in a relatively electron-poor aromatic ring, significantly altering its reactivity profile compared to a non-fluorinated analogue like 1-Bromo-2,4-dimethoxybenzene. These predicted properties—lower HOMO/LUMO energies, a larger dipole moment, and increased lipophilicity—are highly relevant for applications in drug development, where tuning such parameters is critical for optimizing pharmacokinetic and pharmacodynamic profiles. The computational and experimental workflows outlined provide a clear roadmap for the empirical validation of these effects.

References

Safety Operating Guide

Essential Safety and Operational Guide for 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal protocols for 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene, designed for researchers, scientists, and professionals in drug development. The following guidance is based on safety data for structurally similar compounds and is intended to be a comprehensive resource for safe laboratory operations.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar compounds, it is classified as a substance that can cause skin and eye irritation, may be harmful if swallowed, and may cause respiratory irritation.[1][2][3][4]

Table 1: Hazard Classifications for Structurally Similar Compounds

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation
Skin SensitisationCategory 1H317: May cause an allergic skin reaction

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[5][6]To protect against potential splashes of the chemical.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7]To prevent skin contact and potential irritation or allergic reactions.[1][7]
Body Protection Flame-retardant lab coat and closed-toe shoes.[5]To protect skin from accidental contact and spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[8] If ventilation is inadequate, a respirator may be required.[5]To minimize inhalation of vapors, which may cause respiratory irritation.[1][2][3]

Operational and Handling Protocols

Safe handling and storage are critical to minimizing exposure risks. Engineering controls, such as working in a chemical fume hood, should be the primary method of exposure control.[8]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.[8]

  • Donning PPE: Put on all required personal protective equipment as outlined in Table 2.

  • Dispensing: Conduct all work in a well-ventilated area or a certified chemical fume hood.[8] Avoid breathing vapors or mists.[3]

  • Heating: If heating is necessary, be aware that vapor/air mixtures can be explosive upon intense warming. Keep away from open flames, hot surfaces, and sources of ignition.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3] Decontaminate all equipment used.

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[2]

Emergency and Disposal Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Table 3: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[9] Seek medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4] Seek medical attention if irritation occurs.
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[9] If you feel unwell, call a poison center or doctor.[3][9]
Ingestion Rinse mouth with water.[10] Do NOT induce vomiting. Seek immediate medical attention.

Spill Management:

In case of a spill, clear the area of all personnel and move upwind.[1] Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1] Collect the absorbed material into a labeled container for disposal.[1]

Disposal Plan:

This chemical and its container must be disposed of as hazardous waste.[1] Contact a licensed professional waste disposal service.[11] Do not dispose of down the drain or into the environment.[11] Contaminated materials, such as gloves and absorbent pads, should also be collected and disposed of as hazardous waste.[11]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures cluster_disposal Disposal prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe dispense Dispense in Fume Hood don_ppe->dispense Start Handling heating Heating (if necessary) dispense->heating spill Spill dispense->spill Potential Event exposure Exposure dispense->exposure Potential Event post_handling Post-Handling Cleanup heating->post_handling store Store in Cool, Dry, Ventilated Area post_handling->store Store Unused Chemical waste_collection Collect Hazardous Waste post_handling->waste_collection Collect Waste dispose Licensed Disposal waste_collection->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.